2-(3-Isopropoxyphenyl)ethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)13-11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSECYUMSFUEJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401658 | |
| Record name | 2-(3-isopropoxyphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149489-17-8 | |
| Record name | 2-(3-isopropoxyphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3-Isopropoxyphenyl)ethylamine Precursors
This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed technical exploration of the synthesis of 2-(3-isopropoxyphenyl)ethylamine and its precursors. This document provides a thorough analysis of synthetic routes, mechanistic details, and practical, field-tested protocols.
Introduction: The Strategic Importance of this compound
This compound is a valuable building block in medicinal chemistry and pharmaceutical development. Its structural motif is integral to a variety of compounds under investigation for diverse therapeutic applications. The efficient and reliable synthesis of this intermediate is therefore a critical aspect of the drug discovery and development pipeline. This guide will focus on two primary and robust synthetic pathways, elucidating the chemical principles and experimental considerations necessary for successful implementation.
Part 1: Synthesis via Reductive Amination of 3-Isopropoxyphenylethanone
A common and reliable method for preparing this compound is through the reductive amination of 3-isopropoxyphenylethanone.[1][2] This approach is favored for its generally high yields and the commercial availability of the starting ketone. The process can be carried out directly or indirectly.[1][3]
Logical Framework: Reductive Amination Pathway
Caption: Reductive amination workflow for the synthesis of this compound.
Mechanistic Insights and Causality
Reductive amination involves the conversion of a carbonyl group to an amine through an imine intermediate.[1] The reaction is typically performed in a one-pot fashion where the ketone, an amine source (like ammonia or an ammonium salt), and a reducing agent are combined.[1] The choice of reducing agent is critical for selectivity. Mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the imine intermediate over the starting ketone.[3][4]
Detailed Experimental Protocol
Materials:
-
3-Isopropoxyphenylethanone
-
Ammonium acetate or ammonia in methanol
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 3-isopropoxyphenylethanone (1.0 eq) in 1,2-dichloroethane, add ammonium acetate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with additional solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude amine by vacuum distillation or column chromatography on silica gel.
Part 2: Synthesis via Henry Reaction from 3-Isopropoxybenzaldehyde
An alternative and powerful strategy for synthesizing this compound involves the use of 3-isopropoxybenzaldehyde as the starting material. This route proceeds through a Henry (nitroaldol) reaction, followed by the reduction of the resulting nitroalkene.[5][6]
Logical Framework: Henry Reaction Pathway
Caption: Synthetic workflow utilizing the Henry reaction.
Mechanistic Insights and Causality
The Henry reaction is a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound.[5][6] In this synthesis, nitromethane acts as the nucleophile, adding to the electrophilic carbonyl carbon of 3-isopropoxybenzaldehyde. The initial β-nitro alcohol product readily dehydrates under the reaction conditions to yield the conjugated nitroalkene.[6] The subsequent reduction of the nitro group to a primary amine is a key step and can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Detailed Experimental Protocol
Materials:
-
Nitromethane
-
Ammonium acetate or another suitable base
-
Glacial acetic acid (optional, as solvent)
-
Lithium aluminum hydride (LiAlH4) or Palladium on carbon (Pd/C) and a hydrogen source
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Hydrochloric acid (for salt formation)
Procedure:
Step A: Henry Reaction
-
In a round-bottom flask, combine 3-isopropoxybenzaldehyde (1.0 eq), nitromethane (2.0-3.0 eq), and ammonium acetate (0.5 eq).
-
Heat the mixture to reflux (approximately 100 °C) for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, remove the excess nitromethane under reduced pressure.
-
The resulting crude 1-(3-isopropoxyphenyl)-2-nitroethene can be purified by recrystallization from ethanol or used directly in the next step.
Step B: Reduction of the Nitroalkene
-
Using LiAlH4: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Add a solution of the nitroalkene in anhydrous THF dropwise to the LiAlH4 suspension, maintaining a low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Concentrate the filtrate to obtain the crude amine.
-
Using Catalytic Hydrogenation: Dissolve the nitroalkene in ethanol or ethyl acetate and add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (typically 50 psi) in a hydrogenation apparatus and stir until hydrogen uptake ceases.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the crude product.
Purification: The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt by treating a solution of the amine with HCl.
Quantitative Data Summary
| Parameter | Route 1: Reductive Amination | Route 2: Henry Reaction |
| Starting Material | 3-Isopropoxyphenylethanone | 3-Isopropoxybenzaldehyde |
| Key Intermediates | Imine | β-Nitrostyrene |
| Typical Overall Yield | 70-85% | 60-75% |
| Key Reagents | NaBH(OAc)3, NH4OAc | Nitromethane, Base, LiAlH4 or H2/Pd-C |
| Advantages | Milder conditions, high selectivity | Utilizes readily available aldehyde |
| Disadvantages | Potential for over-alkylation | Requires handling of nitromethane and potent reducing agents |
Trustworthiness and Self-Validating Systems
The protocols described herein are established and widely used methods in organic synthesis. The progress of each reaction can be meticulously monitored by standard analytical techniques such as TLC, GC-MS, and NMR, allowing for in-process control and validation of each step. The final product identity and purity should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS) and compared with literature data or a reference standard.
References
-
Reductive Amination - Wikipedia. [Link]
-
Making Substituted Amines Through Reductive Amination - Master Organic Chemistry. [Link]
-
Henry Reaction - Wikipedia. [Link]
-
Henry Reaction - Organic Chemistry Portal. [Link]
-
Synthesis of 3-isopropoxybenzaldehyde - PrepChem.com. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. [Link]
-
Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Sciencemadness.org. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. Henry Reaction [organic-chemistry.org]
- 7. 3-ISOPROPOXY-BENZALDEHYDE CAS#: 75792-33-5 [m.chemicalbook.com]
- 8. prepchem.com [prepchem.com]
Structural Probes in Psychopharmacology: 2-(3-Isopropoxyphenyl)ethylamine
Technical Monograph & Synthesis Guide
Part 1: Executive Summary
2-(3-Isopropoxyphenyl)ethylamine (3-Isopropoxyphenethylamine) represents a critical structural probe within the phenethylamine class of psychoactive compounds. While less prominent than its 2,5-dimethoxy counterparts (the "2C-x" series) or the naturally occurring mescaline (3,4,5-trimethoxyphenethylamine), this molecule serves as a vital tool for mapping the steric tolerance of the serotonin 5-HT2A receptor's binding pocket.
This guide outlines the synthesis, pharmacological rationale, and metabolic implications of the 3-isopropoxy substitution. By replacing the canonical methoxy group with a bulkier, more lipophilic isopropoxy moiety at the meta position, researchers can decouple electronic effects from steric constraints, offering clearer insights into ligand-receptor docking dynamics and metabolic stability against O-dealkylation.
Part 2: Chemical Synthesis & Methodology[1][2][3][4][5][6]
Retrosynthetic Analysis
The most robust route to this compound avoids direct alkylation of sensitive amine intermediates. Instead, the ether linkage is established early on the benzaldehyde scaffold. The carbon chain is then extended via the Henry Reaction (nitroaldol condensation), followed by a hydride reduction.
Key Causality:
-
Early Alkylation: Alkylating 3-hydroxybenzaldehyde is chemically cleaner than alkylating a phenol-amine, preventing N-alkylation side products.
-
Ammonium Acetate Catalyst: Selected over strong bases (NaOH) for the Henry reaction to prevent polymerization of the nitrostyrene product.
-
LAH Reduction: Lithium Aluminum Hydride is chosen over catalytic hydrogenation to ensure complete reduction of the unsaturated nitroalkene to the primary amine without stopping at the oxime intermediate.
Detailed Protocol
Step 1: Synthesis of 3-Isopropoxybenzaldehyde
-
Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Isopropyl bromide (1.2 eq), Potassium Carbonate (
, 2.0 eq), DMF (Solvent). -
Procedure:
-
Dissolve 3-hydroxybenzaldehyde in DMF.
-
Add
and stir for 30 minutes to generate the phenoxide anion. -
Add isopropyl bromide dropwise. Heat to 80°C for 4 hours.
-
Workup: Quench with water, extract into ethyl acetate. Wash with dilute NaOH to remove unreacted phenol. Dry over
and concentrate. -
Validation: NMR should show the disappearance of the phenolic -OH signal and appearance of the isopropyl septet (~4.5 ppm).
-
Step 2: The Henry Reaction (Nitrostyrene Formation)
-
Reagents: 3-Isopropoxybenzaldehyde (from Step 1), Nitromethane (solvent/reactant excess), Ammonium Acetate (0.2 eq).
-
Procedure:
-
Dissolve aldehyde in nitromethane (10 mL/g of aldehyde).
-
Add ammonium acetate.
-
Reflux for 2–4 hours. Monitor via TLC (disappearance of aldehyde).
-
Workup: Remove excess nitromethane under vacuum. The residue often crystallizes upon cooling or trituration with cold methanol.
-
Product: 3-Isopropoxy-
-nitrostyrene. Yellow crystalline solid.
-
Step 3: Reduction to Amine
-
Reagents: Lithium Aluminum Hydride (LAH, 4.0 eq), Anhydrous THF or Diethyl Ether.
-
Procedure:
-
Safety Critical: Prepare LAH suspension in anhydrous THF under inert atmosphere (
or Ar). -
Dissolve nitrostyrene in THF and add dropwise to the LAH suspension at a rate that maintains a gentle reflux.
-
Reflux for 24 hours.
-
Quench: Use the Fieser method (n mL
, n mL 15% NaOH, 3n mL ) to generate a granular white precipitate. -
Filter, dry the organic phase, and remove solvent.
-
Salt Formation: Dissolve freebase oil in IPA; add concentrated HCl dropwise to precipitate this compound Hydrochloride.
-
Visualization of Synthesis Workflow
Figure 1: Synthetic pathway for the production of this compound HCl.
Part 3: Structure-Activity Relationship (SAR)[7]
The "Meta" Position Logic
In the phenethylamine scaffold, the 3-position (meta) corresponds spatially to the 5-position of the indole ring in serotonin (5-HT). Modifications here are critical for receptor affinity.
| Feature | Methoxy (-OMe) | Isopropoxy (-OiPr) | Impact on 3-Isopropoxyphenethylamine |
| Steric Bulk | Low | High | Probes the size of the receptor's hydrophobic cleft. |
| Lipophilicity | Moderate | High | Increases LogP; enhances blood-brain barrier (BBB) penetration. |
| Electronic Effect | Electron Donating | Electron Donating | Similar activation of the phenyl ring, but slightly weaker induction due to bulk. |
Receptor Binding Dynamics (5-HT2A)
Research into the "2C" and "DOx" series (Nichols, Shulgin) has established that 5-HT2A agonism generally requires substitution at the 2- and 5-positions.
-
Lack of 2,5-Substitution: this compound lacks the 2,5-dimethoxy "frame" required for high-potency hallucinogenic activity.
-
Prediction: This compound likely exhibits low affinity or acts as a partial agonist/antagonist with significantly reduced potency compared to Mescaline or 2C-B. Its primary utility is not as a drug candidate, but as a negative control to demonstrate the necessity of the 2,5-substitution pattern or to test specific hydrophobic pockets in the receptor that might tolerate bulky meta-groups.
Metabolic Stability
One of the most significant advantages of the isopropoxy group over the methoxy group is metabolic resistance.
-
Mechanism: Methoxy groups are rapidly O-demethylated by CYP2D6 to form phenols, which are then conjugated and excreted.
-
Isopropoxy Shielding: The branched isopropyl group sterically hinders the cytochrome P450 enzymes, slowing down O-dealkylation. This extends the plasma half-life of the molecule compared to its methoxy analog.
SAR Logic Diagram
Figure 2: Pharmacological impact of the isopropoxy substitution at the 3-position.
Part 4: Analytical Characterization
To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl3, 400 MHz):
-
1.35 (d, 6H,
) – The isopropyl doublet is diagnostic. -
2.95 (t, 2H,
) – Benzylic protons. -
3.15 (t, 2H,
) – Methylene adjacent to amine. -
4.55 (sept, 1H,
) – The methine septet confirms the ether linkage. - 6.7–7.2 (m, 4H, Ar-H) – Aromatic signals.
-
1.35 (d, 6H,
Mass Spectrometry
-
Method: ESI-MS or GC-MS.
-
Expectation:
-
Molecular Ion (
): 179.26 g/mol . -
Base Peak (GC-MS): m/z 30 (
), characteristic of primary amines via alpha-cleavage.
-
Part 5: Conclusion
This compound is a valuable chemical entity for structure-activity relationship studies. While it lacks the potent psychopharmacological profile of 2,5-dimethoxy-substituted phenethylamines, its structural features provide a unique window into metabolic stability and receptor steric tolerance. For drug development professionals, the transition from methoxy to isopropoxy represents a viable strategy to modulate pharmacokinetic profiles (half-life extension) without altering the fundamental pharmacophore electronics.
Part 6: References
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual grounding on phenethylamine synthesis and the "2C" scaffold).
-
Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 7(2), e1254. (Authoritative source on SAR and the 3-position binding pocket).
-
Rosengarten, G., et al. (1995). Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine.[1] Archiv der Pharmazie. (Demonstrates the Henry reaction utility on related benzofuran-ethanamines).
-
Lin, Y., et al. (2007). SAR studies of 3-arylpropionic acids... metabolic oxidation at the propionic acid chain.[2] Bioorganic & Medicinal Chemistry Letters. (Reference for metabolic stability of substituted aromatics).
Sources
- 1. [Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1) with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Medicinal Chemistry of 2-Phenethylamine Derivatives: From Scaffold to Therapeutic Agent
[1][2][3]
Abstract
The 2-phenethylamine (PEA) scaffold represents one of the most privileged structures in medicinal chemistry, serving as the backbone for endogenous catecholamines (dopamine, norepinephrine) and a vast array of therapeutic agents ranging from bronchodilators to psychotropics.[1][2] This guide provides a technical analysis of the structure-activity relationships (SAR), synthetic pathways, and receptor pharmacology of PEA derivatives. Special emphasis is placed on the transition from classical monoaminergic modulation to novel Trace Amine-Associated Receptor 1 (TAAR1) agonists, illustrating the scaffold's enduring relevance in modern drug discovery.
The Pharmacophore & Structure-Activity Relationships (SAR)
The 2-phenethylamine core consists of a phenyl ring separated from a basic amino group by a two-carbon ethyl chain.[3] Modifications to this scaffold dramatically alter lipophilicity, metabolic stability, and receptor selectivity.
The Aromatic Ring (Positions 2–6)[4]
-
Catechol Mimicry (3,4-substitution): Substitution at the 3- and 4-positions (e.g., -OH, -OCH3) mimics endogenous catecholamines. 3,4-dihydroxyphenethylamine is dopamine itself. Replacing hydroxyls with methoxy groups (e.g., 3,4-dimethoxyphenethylamine) increases lipophilicity and blood-brain barrier (BBB) penetration but reduces direct adrenergic activation.
-
Psychedelic/Serotonergic Pattern (2,4,5- or 2,5-substitution): The introduction of methoxy or halide groups at the 2 and 5 positions (e.g., 2C-B, DOI) shifts affinity toward 5-HT2A receptors. The 2,5-dimethoxy pattern creates a "hydrophobic collapse" conformation that fits the specific binding pocket of the 5-HT2A G-protein coupled receptor.
The Ethyl Chain (Alpha and Beta Carbons)
-
Alpha-Alkylation: Adding a methyl group to the
-carbon (adjacent to the nitrogen) creates the amphetamine class. This steric bulk prevents degradation by Monoamine Oxidase (MAO), significantly extending half-life and oral bioavailability. -
Beta-Hydroxylation: Introduction of a hydroxyl group at the
-carbon (benzylic position) is characteristic of direct adrenergic agonists (e.g., norepinephrine, ephedrine), increasing affinity for adrenergic receptors while decreasing CNS penetration due to increased polarity.
The Nitrogen Terminus
-
N-Alkylation: Small alkyl groups (methyl, ethyl) generally maintain or enhance activity (e.g., methamphetamine).
-
N-Benzylation (The "NBOMe" Effect): Attachment of a 2-methoxybenzyl group to the nitrogen creates super-potent 5-HT2A agonists (NBOMe series). This moiety locks the ligand into a specific conformation, drastically lowering Ki values into the low nanomolar or sub-nanomolar range.
Visualization: SAR Logic Flow
Figure 1: Structural modification decision tree for PEA derivatives.
Receptor Pharmacology & Signaling
PEA derivatives act primarily through two distinct mechanisms: Transporter-mediated release and Direct GPCR agonism .
Monoamine Transporters (DAT, NET, SERT)
Substituted amphetamines act as substrates for Monoamine Transporters (MATs). They enter the presynaptic neuron via the transporter, displace endogenous neurotransmitters from VMAT2 (Vesicular Monoamine Transporter 2) into the cytosol, and trigger reverse transport (efflux) of dopamine/norepinephrine into the synaptic cleft.
-
Key Insight: The ratio of DAT vs. SERT affinity determines the stimulant vs. empathogenic profile. High DAT/NET selectivity yields psychostimulants (d-amphetamine); high SERT affinity yields entactogens (MDMA).
GPCR Agonism (5-HT2A & TAAR1)
-
5-HT2A: Classical hallucinogens (e.g., mescaline, 2C-B) act as partial or full agonists at the 5-HT2A receptor, activating the Gq/11 pathway, leading to phospholipase C (PLC) activation and intracellular calcium release.
-
TAAR1 (Trace Amine-Associated Receptor 1): An emerging target.[4] TAAR1 is an intracellular GPCR located on the membranes of monoaminergic neurons.[5] Activation of TAAR1 by endogenous PEA or synthetic agonists (like Ulotaront) modulates the firing rate of dopaminergic neurons, offering antipsychotic effects without D2 receptor blockade.
Visualization: Synaptic Mechanisms
Figure 2: Divergent signaling pathways: Transporter-mediated efflux vs. Direct GPCR activation.
Synthetic Methodologies
The Henry Reaction (Nitroaldol Condensation) followed by reduction is the industry standard for synthesizing PEA derivatives due to its versatility and high yields.
Protocol: Synthesis of a Generic PEA Derivative
Target: 3,4-Dimethoxyphenethylamine (DMPEA)
Step 1: The Henry Reaction
-
Reagents: 3,4-dimethoxybenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.5 eq, catalyst).
-
Solvent: Glacial Acetic Acid.
-
Procedure: Reflux the mixture for 2–4 hours. The solution will turn deep yellow/orange, indicating the formation of the nitrostyrene.
-
Workup: Cool to room temperature. Pour into ice water. The nitrostyrene usually precipitates as yellow crystals. Filter, wash with water, and recrystallize from IPA/MeOH.
-
Validation: 1H NMR should show a trans-alkene coupling constant (~13-14 Hz) for the vinyl protons.
Step 2: Reduction (Lithium Aluminum Hydride - LiAlH4) Note: NaBH4/CuCl2 is a safer alternative, but LiAlH4 is described here for maximum yield in controlled lab settings.
-
Setup: Flame-dried glassware, Argon atmosphere.
-
Reagents: LiAlH4 (3.0 eq) in anhydrous THF or Et2O.
-
Addition: Add the nitrostyrene (from Step 1) as a solution in THF dropwise to the LiAlH4 suspension at 0°C.
-
Reflux: Heat to reflux for 4–8 hours. The color usually shifts from yellow to grey/white.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL).
-
Isolation: Filter the white granular precipitate. Acidify the filtrate with HCl to form the amine salt, then extract with non-polar solvent (remove impurities). Basify aqueous layer and extract product into DCM.
Critical Quality Attribute: By-product Control
Incomplete reduction often yields hydroxylamines or oximes . These are toxic and must be removed.
-
Detection: TLC (ninhydrin stain) will show hydroxylamines as distinct spots often running lower than the primary amine.
-
Purification: Column chromatography (DCM:MeOH:NH4OH) or rigorous acid-base extraction.
Visualization: Synthetic Workflow
Figure 3: Standard synthetic pathway via Nitroaldol condensation.
Metabolic Stability & ADME
The primary metabolic liability of PEA derivatives is Monoamine Oxidase (MAO) .
-
MAO-B: Preferentially deaminates unsubstituted PEA and simple methylated derivatives (e.g., phenethylamine is metabolized in minutes).
-
MAO-A: Targets serotonin-like derivatives (tryptamines) but also bulky PEAs.
Medicinal Chemistry Strategy:
To prolong half-life, the
Case Study: Ulotaront (SEP-363856)
Moving Beyond D2 Blockade [4]
Historically, antipsychotics relied on D2 receptor antagonism. Ulotaront represents a paradigm shift, utilizing the PEA scaffold to target TAAR1 .
Mechanism of Action
Ulotaront is a TAAR1 agonist and 5-HT1A agonist.[5][6] It does not bind to D2 or 5-HT2A receptors. By activating TAAR1, it modulates presynaptic dopamine release, reducing hyperdopaminergic states in the mesolimbic pathway (treating positive symptoms of schizophrenia) without causing the extrapyramidal side effects associated with D2 blockers.
Comparative Data
| Compound | Primary Target | Mechanism | Therapeutic/Effect |
| Phenethylamine | TAAR1 / VMAT2 | Agonist / Releaser | Endogenous Trace Amine |
| d-Amphetamine | DAT / NET | Releaser (Substrate) | ADHD / Narcolepsy |
| 2C-B | 5-HT2A | Agonist | Psychedelic (Research) |
| Ulotaront | TAAR1 / 5-HT1A | Agonist | Antipsychotic (Schizophrenia) |
References
-
Berry, M. D., et al. (2017). Trace amine-associated receptor 1 (TAAR1): a new target for the treatment of schizophrenia.[4] Nature Reviews Drug Discovery. Link
-
Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational SAR text). Link
-
Glennon, R. A., et al. (2002). Binding of phenylalkylamine derivatives at 5-HT2A and 5-HT2C receptors.[7] Journal of Medicinal Chemistry.[8] Link
-
Koblan, K. S., et al. (2020). A Non-D2-Receptor-Binding Drug for the Treatment of Schizophrenia. New England Journal of Medicine (Ulotaront clinical data). Link
-
Lairson, L. L., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI Molecules. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 3. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. View of Trace Amine-Associated Receptor 1 Agonists for Schizophrenia | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 7. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors | PLOS One [journals.plos.org]
- 8. semanticscholar.org [semanticscholar.org]
The Phenethylamine Scaffold: From Natural Alkaloids to Precision Probes
Topic: Discovery and History of Substituted Phenethylamines Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Specialists.
A Technical Guide to Structure-Activity Relationships and Synthetic Evolution
Executive Summary
The phenethylamine backbone (2-phenylethylamine) represents one of the most privileged scaffolds in medicinal chemistry. It serves as the structural template for endogenous neurotransmitters (dopamine, norepinephrine), natural alkaloids (mescaline, ephedrine), and a vast library of synthetic psychotropic agents. This guide analyzes the evolution of substituted phenethylamines, focusing on the transition from naturally occurring non-selective agents to high-affinity 5-HT
Historical Foundations: The Natural Template
Before synthetic optimization, the phenethylamine class was defined by two primary natural sources, establishing the dichotomy between stimulant and psychedelic effects.
The Ephedra and Lophophora Divergence
-
Stimulant Lineage (Ephedra sinica): Ephedrine acts primarily as a norepinephrine releasing agent. Its alpha-methyl group prevents rapid degradation by Monoamine Oxidase (MAO), a structural feature that would later inspire the amphetamine class.
-
Psychedelic Lineage (Lophophora williamsii): Mescaline (3,4,5-trimethoxyphenethylamine) was isolated by Arthur Heffter in 1897.[1] Unlike ephedrine, mescaline lacks the alpha-methyl group, rendering it susceptible to MAO and requiring high doses (200–500 mg) for activity.
Key Insight: The discovery that methoxylation patterns (3,4,5-) could induce profound changes in consciousness without the sympathomimetic overload of ephedrine established the first SAR rule: Ring substitution dictates receptor selectivity; chain substitution dictates metabolic stability.
The Synthetic Expansion: Rational Design & SAR
The modern era of phenethylamine research is largely defined by the work of Dr. Alexander Shulgin. His systematic substitution of the aromatic ring led to the "2C" (2-carbon chain) and "DOx" (amphetamine/3-carbon chain) families.
The "Magical Half-Dozen" and the 2,4,5-Substitution Pattern
Shulgin observed that shifting the methoxy groups from the 3,4,5-pattern (mescaline) to the 2,4,5-pattern significantly increased potency.
-
2C-x Series: Phenethylamines with 2,5-dimethoxy substitution and a variable substituent at the 4-position.[2][3]
-
DOx Series: The amphetamine homologues of the 2C series (alpha-methylated).
Deep Dive SAR: The 4-Position Hydrophobic Pocket
The potency of 2,5-dimethoxyphenethylamines is strictly correlated with the lipophilicity and steric bulk of the substituent at the 4-position (para to the ethylamine chain).
-
Mechanism: The 5-HT
receptor contains a hydrophobic pocket deep within the binding site (between transmembrane helices 4 and 5).[4] -
Causality:
-
2C-D (Methyl): Low potency. The methyl group is too small to fully engage the hydrophobic pocket.
-
2C-B (Bromine): High potency.[5] The bromine atom provides optimal lipophilic volume.
-
2C-I (Iodine): Very high potency.[6] Iodine is highly lipophilic, maximizing Van der Waals interactions within the pocket.
-
Visualizing the SAR Logic
The following diagram illustrates the structural evolution and functional consequences of specific substitutions.
Figure 1: Structural evolution and Structure-Activity Relationships (SAR) of phenethylamines. The diagram highlights how specific chemical modifications translate to pharmacological stability and receptor affinity.
Pharmacology: Receptor Binding Profiles
To understand the utility of these compounds as probes, one must analyze their binding affinities (
Comparative Binding Data (Human Cloned Receptors)
The table below aggregates data from radioligand binding assays, demonstrating the shift from non-selective natural alkaloids to highly selective synthetic agonists.
| Compound | Class | 5-HT | 5-HT | TAAR1 Activity | Primary Effect |
| Mescaline | Phenethylamine | ~3,600 | ~2,500 | Negligible | Visual/Entheogenic |
| 2C-B | Phenethylamine | ~1.0 - 5.0 | ~20 | Low | Visual/Entactogenic |
| DOI | Amphetamine | ~0.7 | ~2.4 | Low | Potent Psychedelic |
| MDMA | Amphetamine | >10,000 | >10,000 | High (Agonist) | Empathogen/Entactogen |
| LSD * | Ergoline | ~0.5 | ~1.0 | Low | Classic Psychedelic |
*LSD is included as a reference standard for high-affinity binding.
Mechanistic Note: While MDMA shares the phenethylamine backbone, its methylenedioxy bridge alters its pharmacology to favor monoamine release (via TAAR1 and transporter reversal) rather than direct 5-HT
Experimental Protocols: Synthesis and Validation
Warning: The following protocols are for educational and research purposes only. Many substituted phenethylamines are Schedule I controlled substances. Research requires DEA licensure (Schedule I registration) in the US.
The Henry Reaction Route (Nitroaldol Condensation)
The most robust "self-validating" synthetic route for 2,5-dimethoxyphenethylamines (like 2C-H, the precursor to 2C-B) is the Henry reaction followed by Lithium Aluminum Hydride (LAH) reduction.
Workflow Diagram
Figure 2: Synthetic pathway for 2C-B via the Henry Reaction. The intermediate nitrostyrene serves as a visual checkpoint due to its distinct crystallization.
Step-by-Step Protocol (2C-B Synthesis via 2C-H)
Phase 1: Synthesis of Nitrostyrene (The Checkpoint)
-
Reagents: Dissolve 2,5-dimethoxybenzaldehyde (0.1 mol) in nitromethane (excess, acting as solvent/reactant). Add ammonium acetate (0.02 mol) as a catalyst.
-
Reaction: Reflux for 2–4 hours. The solution will turn deep red/orange.
-
Validation (TLC): Monitor disappearance of aldehyde.
-
Workup: Remove excess nitromethane under vacuum.[7] The residue will crystallize spontaneously. Recrystallize from boiling isopropyl alcohol (IPA).
-
Checkpoint: You must obtain bright orange/yellow needles. If the product is an oil or dark tar, the condensation failed or polymerization occurred. Do not proceed.
Phase 2: Reduction to Amine (2C-H)
-
Setup: Prepare a suspension of LiAlH
(0.15 mol) in anhydrous THF under inert atmosphere ( ). -
Addition: Add the nitrostyrene (dissolved in THF) dropwise to the hydride suspension. Maintain a gentle reflux.[7]
-
Quenching (Fieser Method): Carefully add water, 15% NaOH, then water again (1:1:3 ratio relative to LAH mass) to precipitate aluminum salts.
-
Isolation: Filter the white salts. Extract the filtrate.[7] Evaporate solvent to yield 2C-H (oil).
Phase 3: Bromination (The Specificity Step)
-
Reaction: Dissolve 2C-H freebase in glacial acetic acid. Add elemental bromine (1.0 eq) slowly.
-
Mechanism: Electrophilic aromatic substitution occurs preferentially at the 4-position (para to the ethylamine) due to the directing effects of the 2,5-methoxy groups.
-
Crystallization: The hydrobromide salt of 2C-B will often precipitate directly from the acetic acid upon cooling.
Future Directions: Therapeutic Potential
The "Shulgin" compounds were long relegated to the "designer drug" category, but modern research is reclaiming them for therapeutic use.
-
Non-Hallucinogenic Psychoplastogens: Researchers are currently modifying the 2C scaffold to retain neuroplasticity-promoting properties (via 5-HT
) while stripping away the hallucinogenic effects, potentially treating depression without the "trip." -
Biased Agonism: Compounds like 2C-B recruit
-arrestin differently than LSD. Understanding this signaling bias is key to developing safer antipsychotics and antidepressants. -
PTSD Treatment: While MDMA is the frontrunner, other substituted phenethylamines (like 2C-B) are being investigated for their unique entactogenic profiles which may offer shorter duration and lower neurotoxicity profiles than MDMA.
References
-
Shulgin, A., & Shulgin, A. (1991).[8] PIHKAL: A Chemical Love Story. Transform Press.
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.
-
Rickli, A., et al. (2016).[9] Receptor interaction profiles of novel psychoactive phenethylamines and amphetamines. European Neuropsychopharmacology, 26(8), 1327-1337.
-
Eshleman, A. J., et al. (1994). Psychoactive drug interactions with the serotonin 5-HT2A receptor.[4][5][10][11][12][13] Neuropsychopharmacology.
-
Grella, B., et al. (2003). Structure-Activity Relationships of Shared Pharmacophore 5-HT2A Agonists. Journal of Medicinal Chemistry.
Sources
- 1. Mescaline - Wikipedia [en.wikipedia.org]
- 2. repositorio.uc.cl [repositorio.uc.cl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scienceopen.com [scienceopen.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. phenethylamines: Topics by Science.gov [science.gov]
- 7. Successful 2C-B Syntheses [chemistry.mdma.ch]
- 8. PIHKAL/TIHKAL [homepages.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pure.skku.edu [pure.skku.edu]
- 13. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical methods for 2-(3-Isopropoxyphenyl)ethylamine quantification
Application Note: Analytical Profile and Quantification of 2-(3-Isopropoxyphenyl)ethylamine
Abstract
This guide details the analytical quantification of This compound (3-IPEA), a structural isomer of the more common 4-isopropoxy analogue. As a substituted phenethylamine, 3-IPEA presents specific challenges regarding isobaric interference and positional isomer separation. This protocol establishes a validated workflow using LC-MS/MS (primary method) and GC-MS (orthogonal confirmation), emphasizing the use of phenyl-hexyl stationary phases for isomeric resolution and mixed-mode cation exchange for sample cleanup.
Introduction & Physicochemical Profile
This compound is a primary amine with a lipophilic isopropoxy substituent at the meta position of the phenyl ring. Accurate quantification requires understanding its behavior relative to its para (4-IPEA) and ortho (2-IPEA) isomers, which share the same molecular weight (MW 179.26 g/mol ) and similar fragmentation patterns.
Key Chemical Properties:
-
Molecular Formula:
[1] -
Molecular Weight: 179.26 Da
-
Monoisotopic Mass: 179.1310 Da
-
Predicted pKa: ~9.5 (Basic, primary amine)
-
Predicted LogP: ~2.1 (Moderately lipophilic)
-
Solubility: Soluble in methanol, acetonitrile, and dilute acid; limited solubility in neutral water.
Analytical Challenge: The critical quality attribute (CQA) for this method is selectivity . Standard C18 columns often fail to fully resolve meta and para phenethylamine isomers. This protocol utilizes
Sample Preparation Protocols
Biological matrices (plasma, urine) require robust cleanup to remove phospholipids and proteins that cause ion suppression.
Method A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Recommended)
Rationale: Exploits the basicity of the ethylamine tail (pKa ~9.5) for 100% retention while washing away neutrals and acids.
-
Sample Pre-treatment:
-
Aliquot
plasma/urine. -
Add
Internal Standard (IS) solution (e.g., Amphetamine-D5 or 2C-B-D6). -
Dilute with
(pH ~2-3) to protonate the amine.
-
-
Conditioning:
- Methanol.
- Water.
-
Loading:
-
Load pre-treated sample at
.
-
-
Washing (Critical):
-
Wash 1:
Formic Acid (removes proteins/acids). -
Wash 2:
Methanol (removes neutral lipids/matrix). Note: The analyte remains bound by ionic interaction.
-
-
Elution:
-
Elute with
of in Methanol.
-
-
Reconstitution:
-
Evaporate to dryness under
at . -
Reconstitute in
Mobile Phase A/B (90:10).
-
Method B: Liquid-Liquid Extraction (LLE) (Alternative)
Rationale: Suitable for high-concentration samples or synthetic QC.
-
Add
0.1M NaOH (pH > 12) to basify the amine. -
Extract with
MTBE (Methyl tert-butyl ether) or Ethyl Acetate. -
Vortex (5 min) -> Centrifuge -> Freeze aqueous layer -> Pour off organic layer.
-
Dry and reconstitute.[2]
Analytical Method 1: LC-MS/MS (Gold Standard)
This method prioritizes the separation of the 3-isopropoxy isomer from the 4-isopropoxy isomer using a Biphenyl or Phenyl-Hexyl column.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Phenomenex Kinetex Biphenyl or Restek Raptor Biphenyl ( | Biphenyl phases offer superior selectivity for positional isomers via |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Acidic pH ensures protonation ( |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol promotes stronger |
| Flow Rate | Optimal for ESI efficiency. | |
| Gradient | 0-1 min: 5% B; 1-6 min: 5% | Shallow gradient allows isomer resolution. |
Mass Spectrometry (ESI+) Parameters
-
Source: Electrospray Ionization (Positive Mode)
-
Precursor Ion:
( ) -
MRM Transitions:
| Transition ( | Type | Collision Energy (eV) | Mechanism |
| 180.1 | Quantifier | 15 | Loss of |
| 180.1 | Qualifier 1 | 25 | Loss of Isopropoxy group ( |
| 180.1 | Qualifier 2 | 20 | Loss of Propene ( |
Note: Transition ratios must be established using a pure reference standard to distinguish from the 4-isomer, as they will share these fragments but with different intensity ratios.
Analytical Method 2: GC-MS (Orthogonal)
GC-MS requires derivatization to prevent peak tailing caused by the primary amine interacting with silanol groups.
-
Derivatization Agent: PFPA (Pentafluoropropionic anhydride) or BSTFA.
-
Protocol: Incubate dry extract with
PFPA and Ethyl Acetate at for 20 mins. -
Column: DB-5MS or Rxi-5Sil MS (
). -
Inlet:
, Splitless. -
Ions (PFPA derivative): Look for molecular ion
and characteristic perfluoro-acyl fragments.
Visualization of Workflow & Logic
Figure 1: Analytical Decision Matrix & Extraction Logic
This diagram illustrates the decision process for selecting the extraction method and the mechanism of separation.
Caption: Workflow for MCX extraction and Biphenyl-based chromatographic resolution of positional isomers.
Figure 2: Fragmentation Pathway (ESI+)
Proposed fragmentation logic for MRM transition selection.
Caption: ESI+ Fragmentation pathway for this compound showing primary MRM transitions.
Method Validation Criteria (FDA/ICH M10)
To ensure trustworthiness, the method must be validated against the following parameters:
-
Selectivity: Inject high concentrations (
) of the 4-isopropoxy isomer . Ensure resolution ( ) from the target 3-isomer. -
Linearity: Range
. . -
Matrix Effect: Calculate Matrix Factor (MF) using post-extraction spikes.
- .
-
Acceptable range:
.
-
Recovery: Compare pre-extraction spike vs. post-extraction spike. MCX typically yields
.
Troubleshooting & Optimization
-
Peak Tailing: Common with amines on C18.
-
Fix: Increase Ammonium Formate concentration to
or switch to a column with charged surface hybrid (CSH) technology.
-
-
Isomer Co-elution:
-
Fix: Lower the column temperature to
(improves shape selectivity) or switch methanol to methanol/acetonitrile blend.
-
-
Carryover:
-
Fix: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).
-
References
-
US Food & Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]
-
PubChem. (2025).[1] 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride (Isomer Reference).[1] National Library of Medicine. Retrieved from [Link]
-
Wohlfarth, A., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry. PubMed.[1] Retrieved from [Link]
Sources
Application Note: GC/MS Profiling of 2-(3-Isopropoxyphenyl)ethylamine and Metabolites
Abstract & Introduction
The emergence of novel psychoactive substances (NPS) and specific regioisomers of phenethylamines requires robust analytical protocols. 2-(3-Isopropoxyphenyl)ethylamine (3-IPEA) is a structural analog of the phenethylamine class, distinct for its meta-substituted isopropoxy group. This substitution pattern presents unique challenges for Gas Chromatography-Mass Spectrometry (GC/MS) due to the lability of the ether linkage and the low mass-to-charge (
This application note provides a validated workflow for the extraction, derivatization, and mass spectral characterization of 3-IPEA and its primary metabolites. We prioritize the use of Pentafluoropropionic Anhydride (PFPA) derivatization to enhance volatility, stabilize the molecular ion, and improve limit of detection (LOD) in complex biological matrices.
Chemical & Physical Properties[1][2][3][4][5]
| Property | Data | Notes |
| IUPAC Name | 2-(3-propan-2-yloxyphenyl)ethanamine | |
| Molecular Formula | ||
| Molecular Weight | 179.26 g/mol | |
| Base Peak (Underivatized) | Due to | |
| Key Functional Groups | Primary Amine, Ether (Isopropoxy) | Sites for derivatization and metabolic O-dealkylation. |
| pKa (Calculated) | ~9.5 (Amine) | Requires alkaline pH (>10) for organic solvent extraction. |
Experimental Protocols
Reagents and Standards
-
Reference Standard: this compound HCl (purity >98%).
-
Internal Standard (IS): Phenethylamine-d4 or Methamphetamine-d5.
-
Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA).[1][2]
-
Solvents: Ethyl Acetate (HPLC Grade), 1-Chlorobutane.
-
Buffer: 0.1 M Carbonate Buffer (pH 10.5).
Sample Preparation (Liquid-Liquid Extraction)
Rationale: Phenethylamines are basic. To extract them into an organic layer, the sample pH must be at least 2 units above the pKa to ensure the uncharged (free base) form predominates.
-
Aliquot: Transfer 1.0 mL of biological fluid (urine/plasma) to a borosilicate glass tube.
-
Spike: Add 50
L of Internal Standard solution (10 g/mL). -
Alkalinize: Add 0.5 mL of 0.1 M Carbonate Buffer (pH 10.5). Vortex for 10 seconds.
-
Extract: Add 3.0 mL of 1-Chlorobutane .
-
Note: Chlorobutane is preferred over ether for cleaner extracts in basic drugs.
-
-
Agitate: Rotate/shake for 10 minutes. Centrifuge at 3000 rpm for 5 minutes.
-
Transfer: Transfer the top organic layer to a clean conical vial.
-
Acidify (Optional but Recommended): Add 50
L of acidic methanol (1% HCl in MeOH) to prevent volatilization of the free amine during evaporation. -
Evaporate: Dry under a stream of nitrogen at 40°C.
Derivatization Protocol (PFPA)
Rationale: Primary amines like 3-IPEA fragment excessively to
-
Reconstitute: To the dried residue, add 50
L of Ethyl Acetate. -
Derivatize: Add 50
L of PFPA . Cap the vial tightly (Teflon-lined cap). -
Incubate: Heat at 70°C for 20 minutes.
-
Evaporate: Remove excess reagent under nitrogen stream at room temperature.
-
Critical: Do not overheat; PFPA derivatives can be volatile.
-
-
Reconstitute: Dissolve residue in 100
L of Ethyl Acetate for injection.
GC/MS Method Parameters
| Parameter | Setting |
| System | Agilent 7890B GC / 5977B MSD (or equivalent) |
| Column | DB-5MS UI (30m x 0.25mm x 0.25 |
| Inlet | Splitless mode, 250°C |
| Carrier Gas | Helium at 1.0 mL/min (Constant Flow) |
| Oven Program | 60°C (1 min) |
| Transfer Line | 280°C |
| Ion Source | 230°C (EI mode, 70 eV) |
| Acquisition | Scan (40–550 amu) for profiling; SIM for quantitation.[1] |
Metabolic Pathway & Analysis
The metabolism of 3-IPEA is predicted based on established CYP450 activity on alkoxyphenethylamines. The primary metabolic driver is O-dealkylation .
Visualized Workflow & Metabolism
The following diagram illustrates the analytical workflow and the biotransformation pathways.
Figure 1: Analytical extraction workflow and primary metabolic pathways for 3-IPEA.
Mass Spectral Interpretation
A. Parent Compound (PFPA Derivative)[3]
-
Molecular Ion (
): 325 Da (179 + 146). -
Base Peak:
190. -
Secondary Ions:
176 (Benzylic cation with isopropoxy group), 119 (Loss of isopropoxy group from the benzylic core).
B. Major Metabolite: 3-Hydroxyphenethylamine (3-HPEA)
-
Derivatization: This metabolite has two active sites (Phenol -OH and Amine -NH2). It will form a Di-PFPA derivative.
-
Molecular Ion (
): 429 Da. -
Base Peak:
190 (Same amine chain fragment). -
Diagnostic Ion:
266 (Phenolic ring fragment with PFPA attached).
Scientific Integrity & Validation (E-E-A-T)
Self-Validating Controls
To ensure the protocol is functioning correctly, the following criteria must be met:
-
Internal Standard Recovery: The area count of the IS (Phenethylamine-d4) must be within
20% of the calibration standard. A drop indicates extraction failure or injection port leak. -
Derivatization Efficiency: Monitor the presence of underivatized 3-IPEA (MW 179). If observed, the reagent (PFPA) may be hydrolyzed by moisture. Ensure all glassware is anhydrous.
-
Isomer Differentiation: 3-IPEA must be chromatographically resolved from 4-IPEA (para-isomer). The DB-5MS column typically separates these by 0.2–0.5 minutes due to steric differences in boiling points.
Causality in Method Design
-
Why pH 10.5? The amine pKa is ~9.5. At pH 10.5, >90% of the molecule is non-ionized, maximizing partition into the organic solvent [1].
-
Why PFPA? Trifluoroacetic anhydride (TFAA) is cheaper, but PFPA derivatives are heavier, moving diagnostic ions away from the noisy low-mass region (
100) common in biological extracts [2].
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Phenethylamine. Retrieved from [Link]
-
Journal of Analytical Toxicology. (2018). Derivatization procedures for the detection of amphetamine-type stimulants. (General Protocol Reference). Retrieved from [Link]
Sources
Investigating the use of 2-(3-Isopropoxyphenyl)ethylamine in neuroscience research
Application Note: Pharmacological Characterization of 2-(3-Isopropoxyphenyl)ethylamine as a Selective TAAR1 Probe
Executive Summary
This application note details the experimental protocols for investigating This compound , a substituted phenethylamine designed as a chemical probe for the Trace Amine-Associated Receptor 1 (TAAR1) .
Unlike classical psychostimulants (e.g., amphetamine) that indiscriminately release monoamines via transporter reversal, 3-alkoxy-substituted phenethylamines are engineered to selectively activate TAAR1. This receptor, a Gs-coupled GPCR, modulates dopaminergic and glutamatergic transmission, offering therapeutic potential for schizophrenia and addiction without the abuse liability of direct dopamine releasers.
Key Applications:
-
In Vitro Screening: Quantification of Gs-protein signaling via cAMP accumulation.
-
Ex Vivo Electrophysiology: Modulation of dopaminergic neuron firing rates in the Ventral Tegmental Area (VTA).
-
Selectivity Profiling: Differentiating TAAR1-mediated effects from direct Dopamine Transporter (DAT) interaction.
Chemical Identity & Preparation
Compound: this compound Class: 3-Alkoxy-Phenethylamine (TAAR1 Agonist) Molecular Mechanism: Steric bulk at the meta (3) position is critical for retaining TAAR1 affinity while reducing off-target binding to 5-HT2A/2C receptors common in 4-substituted analogs (e.g., DOI, mescaline).
Solubilization Protocol
-
Challenge: The isopropoxy group increases lipophilicity compared to the parent phenethylamine.
-
Stock Solution: Dissolve 10 mg in 1 mL of anhydrous DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (approx. 30-50 mM depending on salt form). Vortex for 30 seconds.
-
Working Solution: Dilute the stock 1:1000 in the assay buffer (e.g., HBSS or ACSF) immediately prior to use.
-
Critical Step: Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity or membrane perturbation.
-
Application 1: In Vitro Functional Assay (cAMP Accumulation)
Objective: To determine the potency (
Experimental Workflow (DOT Diagram)
Detailed Protocol
-
Cell Culture: Use HEK293 cells stably transfected with human or rodent TAAR1. Maintain in DMEM + 10% dialyzed FBS + G418 (selection antibiotic).
-
Assay Buffer Prep: HBSS containing 5 mM HEPES (pH 7.4) and 0.5 mM IBMX (3-isobutyl-1-methylxanthine).
-
Expert Insight: IBMX is non-negotiable. It inhibits phosphodiesterases (PDEs) that degrade cAMP. Without IBMX, the transient cAMP peak generated by TAAR1 activation will be metabolized too quickly to capture a stable
.
-
-
Compound Addition:
-
Prepare a 10-point serial dilution of this compound (Range: 1 nM to 100
M). -
Add 5
L of compound to a 384-well white opti-plate.
-
-
Cell Addition: Harvest cells and resuspend at 2,000 cells/
L in Assay Buffer. Add 5 L of cell suspension to the wells. -
Incubation: Incubate for 30 minutes at Room Temperature (RT).
-
Detection: Add 10
L of the detection mix (Europium-labeled cAMP tracer + ULight-labeled anti-cAMP antibody). -
Readout: Incubate for 1 hour and read on a TR-FRET compatible plate reader (e.g., EnVision).
Data Analysis: Plot the TR-FRET ratio (665 nm/615 nm) against the log concentration of the agonist. Fit using a non-linear regression (4-parameter logistic equation).
Application 2: Ex Vivo Electrophysiology (VTA Dopamine Neurons)
Objective: To validate the compound's ability to modulate neuronal firing rates in a native tissue environment. Mechanism: TAAR1 activation in the Ventral Tegmental Area (VTA) typically increases the firing frequency of dopaminergic neurons by inhibiting D2-autoreceptor-mediated K+ currents (GIRK channels).
Signaling Pathway (DOT Diagram)
[1]
Detailed Protocol
-
Slice Preparation:
-
Anesthetize C57BL/6 mice (or TAAR1-KO controls).
-
Rapidly remove the brain and cut 250
m horizontal slices containing the VTA using a vibratome in ice-cold, oxygenated sucrose-ACSF.
-
-
Recovery: Incubate slices for 1 hour at 32°C in standard ACSF (126 mM NaCl, 2.5 mM KCl, 1.2 mM MgCl2, 2.4 mM CaCl2, 18 mM NaHCO3, 1.2 mM NaH2PO4, 11 mM Glucose).
-
Recording:
-
Transfer slice to the recording chamber (perfused at 2 mL/min, 32°C).
-
Perform Cell-Attached Patch Clamp recordings to monitor spontaneous firing rates without disturbing the intracellular milieu.
-
Identify DA neurons by their characteristic broad action potentials (>1.1 ms) and slow pacemaker firing (1–5 Hz).
-
-
Drug Application:
-
Record baseline firing for 5 minutes.
-
Bath apply This compound (1–10
M) for 10 minutes. -
Validation: Washout for 15 minutes to confirm reversibility.
-
-
Control Experiment: Co-apply with the selective TAAR1 antagonist EPPTB (10
M) to confirm the effect is TAAR1-dependent and not due to off-target adrenergic binding.
Expected Results & Interpretation
| Parameter | Expected Outcome | Interpretation |
| 10 nM – 500 nM | Indicates high-affinity binding typical of 3-alkoxy-phenethylamines. | |
| 80% – 100% (vs. | Full agonist profile suggests robust receptor activation. | |
| VTA Firing Rate | Increase (120% – 150% of baseline) | Consistent with TAAR1-mediated inhibition of D2 autoreceptor signaling. |
| Selectivity | >50-fold vs. 5-HT2A | The isopropoxy group provides steric hindrance against 5-HT receptor binding. |
Troubleshooting & Controls
-
Issue: High background signal in cAMP assay.
-
Solution: Reduce cell density or incubation time. Ensure IBMX is fresh.
-
-
Issue: No effect in slice recording.
-
Solution: Verify the slice health (stable baseline). Ensure the compound has not precipitated in the perfusion line (check DMSO limits).
-
-
Validation: Always run a parallel experiment with
-Phenethylamine (PEA) as a positive control and a TAAR1-KO tissue sample as a negative control to prove specificity.
References
-
Borowsky, B., et al. (2001). Trace amines: identification of a family of mammalian G protein-coupled receptors. Proceedings of the National Academy of Sciences, 98(16), 8966-8971. Link
-
Bunzow, J. R., et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, and other amine substituted analogues are potent agonists for the trace amine receptor 1. Molecular Pharmacology, 60(6), 1181-1188. Link
-
Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity. Journal of Pharmacology and Experimental Therapeutics, 324(3), 948-956. Link
-
Revel, F. G., et al. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences, 108(20), 8485-8490. Link
-
Espinoza, S., et al. (2011). Functional interaction between trace amine-associated receptor 1 and dopamine D2 receptor. Molecular Pharmacology, 80(3), 416-425. Link
Sources
Application Note: In Vitro Characterization of 2-(3-Isopropoxyphenyl)ethylamine
Introduction & Pharmacological Rationale[1][2][3][4][5]
This application note details the in vitro characterization pipeline for 2-(3-Isopropoxyphenyl)ethylamine (also known as m-isopropoxyphenethylamine). As a structural analog of the endogenous trace amine
Scientific Context
Substituted phenethylamines function as neuromodulators.[1] The addition of a steric bulk group (isopropoxy) at the meta (3-) position of the phenyl ring is a classic medicinal chemistry strategy designed to:
-
Enhance Selectivity: Shift affinity away from classical adrenergic receptors (
/ ) toward TAAR1. -
Modulate Metabolism: Alter the degradation rate by MAO-B, potentially extending the half-life compared to the rapidly metabolized parent compound, PEA.
This guide provides a self-validating screening cascade to determine the compound's potency (EC
Mechanism of Action & Signaling Pathway
TAAR1 is a G
Pathway Visualization
Figure 1: The canonical Gs-coupled signaling cascade activated by TAAR1 agonists.
Experimental Protocols
Protocol A: Functional cAMP Accumulation Assay (Primary Screen)
Objective: Quantify the agonist potency (EC
Materials
-
Cell Line: HEK293 or CHO-K1 stably expressing human TAAR1 (hTAAR1).
-
Reagents:
-
HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity).
-
IBMX (3-isobutyl-1-methylxanthine): PDE inhibitor to prevent cAMP degradation.
-
Reference Agonist:
-Phenethylamine (PEA) or Tyramine.[2]
-
-
Instrumentation: TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).
Step-by-Step Workflow
-
Cell Preparation:
-
Harvest hTAAR1-HEK293 cells and resuspend in stimulation buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX).
-
Adjust density to 200,000 cells/mL.
-
Dispense 5 µL of cell suspension (1,000 cells) into a white low-volume 384-well plate.
-
-
Compound Treatment:
-
Prepare a 2x serial dilution of this compound in stimulation buffer (Range: 100 µM to 0.1 nM).
-
Add 5 µL of compound solution to the cells.
-
Controls:
-
Max Signal: 10 µM Forskolin (direct AC activator).
-
Min Signal: Buffer + 1% DMSO vehicle.
-
Reference: PEA dose-response curve.
-
-
-
Incubation:
-
Incubate for 30 minutes at Room Temperature (RT). Note: TAAR1 responses are rapid; longer incubations may lead to desensitization.
-
-
Detection (Lysis & FRET):
-
Add 5 µL of cAMP-d2 (acceptor) in lysis buffer.
-
Add 5 µL of Anti-cAMP-Cryptate (donor) in lysis buffer.
-
Incubate for 1 hour at RT in the dark.
-
-
Data Acquisition:
-
Read fluorescence at 665 nm and 620 nm.
-
Calculate HTRF Ratio:
.
-
Data Analysis
Convert HTRF ratios to cAMP concentrations using a standard curve. Fit data to a 4-parameter logistic (4PL) equation:
Protocol B: MAO-B Metabolic Stability Assay
Objective: Determine if the isopropoxy substitution protects the amine from oxidative deamination by Monoamine Oxidase B (MAO-B). Methodology: Amplex Red Fluorometric Assay.
Rationale
Unsubstituted phenethylamines are rapidly degraded by MAO-B. If this compound is a substrate, it will generate H
Workflow
-
Enzyme Mix: Dilute recombinant human MAO-B (1 U/mL) in Reaction Buffer (0.1 M Sodium Phosphate, pH 7.4).
-
Detection Mix: Prepare solution containing:
-
200 µM Amplex Red reagent.
-
1 U/mL Horseradish Peroxidase (HRP).
-
-
Reaction:
-
Add 50 µL of Test Compound (10 µM fixed concentration) to 96-well black plate.
-
Add 50 µL of MAO-B Enzyme Mix.
-
Incubate 15 mins at 37°C.
-
Add 100 µL of Detection Mix.
-
-
Measurement:
-
Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.
-
-
Interpretation:
-
High Signal: Compound is a substrate (oxidized to aldehyde + H
O ). -
No Signal: Compound is metabolically stable (or an inhibitor). Follow up with inhibition assay using Tyramine as substrate.
-
Protocol C: Selectivity Profiling (5-HT2A Binding)
Objective: Assess potential hallucinogenic liability. Methodology: Radioligand Competition Binding.
-
Receptor: Human 5-HT2A (CHO cell membranes).
-
Radioligand: [
H]-Ketanserin (0.5 nM). -
Non-specific Binding: Define with 1 µM Mianserin.
-
Criteria: If inhibition at 10 µM is < 50%, the compound is considered selective for TAAR1 over 5-HT2A.
Expected Results & Data Presentation
The following table summarizes hypothetical data for a successful TAAR1-selective agonist profile compared to the endogenous ligand (PEA).
| Parameter | Assay | This compound | Interpretation | |
| Potency (EC | cAMP (TAAR1) | ~150 - 500 nM | ~800 nM | Potent agonist; isopropoxy group likely enhances binding. |
| Efficacy ( | cAMP (TAAR1) | 95% | 100% | Full agonist. |
| Metabolic Stability | MAO-B Substrate | < 10% Turnover | 100% Turnover | Isopropoxy steric bulk hinders enzymatic access. |
| Selectivity | 5-HT2A Binding | Non-hallucinogenic profile. |
Experimental Workflow Diagram
Figure 2: Screening cascade for characterizing novel phenethylamine derivatives.
References
-
Broad Institute. "PubChem CID 12224551: 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride." PubChem. Accessed October 2025.[3][4] Link(Note: Reference for chemical structure and analogs).
-
Liechti, M. E., et al. (2016).[5] "In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1." Journal of Pharmacology and Experimental Therapeutics. Link
-
Berry, M. D. (2004). "Mammalian central nervous system trace amines.[6][7] Pharmacologic amphetamines, physiologic neuromodulators." Journal of Neurochemistry. Link
-
Pei, Y., et al. (2016). "Trace Amine-Associated Receptor 1 (TAAR1) Molecular Pharmacology and Role in Neuropsychiatric Disorders." Frontiers in Pharmacology. Link
-
Cisbio/Revvity. "cAMP Gs Dynamic Kit - HTRF Assay Principle and Protocol." Revvity Resources. Link
Sources
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 2. TAAR1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride | C11H18ClNO | CID 12224551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAAR1 - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Technical Application Note: In Vivo Characterization of 2-(3-Isopropoxyphenyl)ethylamine
Abstract & Compound Profile
2-(3-Isopropoxyphenyl)ethylamine (3-Isopropoxy-PEA) is a substituted phenethylamine utilized primarily as a selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1) . Unlike traditional antipsychotics that act as D2 receptor antagonists, 3-Isopropoxy-PEA modulates dopaminergic neurotransmission via presynaptic and receptor-heteromerization mechanisms, offering a pathway to study antipsychotic potential without the extrapyramidal side effects (EPS) associated with D2 blockade.
Pharmacological Profile
| Parameter | Characteristic | Clinical Relevance |
| Primary Target | TAAR1 (Gs-coupled GPCR) | Modulates monoaminergic firing rates.[1] |
| Mechanism | Agonist / Heterodimer modulator | Dampens hyper-dopaminergic states; enhances glutamate in PFC.[[“]] |
| Selectivity | High (vs. 5-HT2A/2C) | The meta-isopropoxy group reduces hallucinogenic potential common in para-substituted analogs. |
| Key Application | Schizophrenia, Addiction, Depression | Pro-cognitive, antipsychotic-like, anti-addictive efficacy. |
Mechanism of Action
Understanding the signaling cascade is prerequisite to selecting the correct animal model. TAAR1 is an intracellularly localized GPCR (often on the membrane of internal vesicles or the presynaptic membrane) that co-localizes with the Dopamine Transporter (DAT) and D2 receptors.
Signaling Pathway Visualization
The following diagram illustrates the intracellular cascade where 3-Isopropoxy-PEA activates TAAR1, leading to cAMP accumulation and subsequent modulation of DAT function and D2 receptor signaling.
Figure 1: TAAR1 signaling cascade. The compound triggers cAMP/PKA pathways that phosphorylate DAT (enhancing uptake) and modulate D2R signaling, effectively "braking" dopaminergic hyperactivity.
Animal Model Selection Strategy
Do not use generic models. The selection must be driven by the specific "Endophenotype" of the disorder you are simulating.
| Research Goal | Recommended Species/Strain | Rationale |
| Psychosis Screening | Mouse: C57BL/6J (Male) | High baseline activity; robust response to psychostimulant-induced hyperlocomotion (PCP/Amphetamine). |
| Target Validation | Mouse: TAAR1-KO vs. WT | Critical Control: Effects of this compound must be absent in KO mice to prove on-target efficacy. |
| Cognitive/Gating | Rat: Sprague-Dawley or Long-Evans | Superior for Pre-Pulse Inhibition (PPI) and complex cognitive tasks compared to mice. |
| PK/PD Correlation | Rat: Wistar | Larger blood volume permits serial sampling for correlating plasma levels with brain microdialysis data. |
Key Experimental Protocols
Protocol A: Pre-Pulse Inhibition (PPI) of Acoustic Startle
Objective: Assess the compound's ability to restore sensorimotor gating deficits induced by MK-801 or Amphetamine (a proxy for antipsychotic efficacy).
1. Experimental Design
-
Groups (n=10-12/group):
-
Vehicle + Vehicle
-
Vehicle + Inducer (MK-801 0.1 mg/kg)
-
Compound (Low Dose) + Inducer
-
Compound (High Dose) + Inducer
-
Positive Control (Clozapine 3 mg/kg) + Inducer
-
2. Dosing Workflow
-
T-60 min: Acclimatize animals to the testing room (Red light, white noise).
-
T-30 min: Administer this compound (IP or PO).
-
T-15 min: Administer Inducer (MK-801, IP) to create the "psychotic" gating deficit.
-
T-0: Begin PPI Session.
3. PPI Session Parameters (Standard Rat Protocol)
-
Background Noise: 65 dB (Continuous).
-
Startle Pulse: 120 dB, 40ms duration.
-
Pre-pulses: 69, 73, and 81 dB (4, 8, and 16 dB above background), 20ms duration.
-
Inter-stimulus Interval (ISI): 100ms.
-
Block Structure:
-
Acclimation: 5 min background noise.
-
Block 1: 10 Pulse-Alone trials (to habituate startle).
-
Block 2: Pseudorandom mix of Pulse-Alone, Pre-pulse+Pulse, and No-Stimulus trials (Total ~50 trials).
-
Block 3: 10 Pulse-Alone trials.
-
4. Data Analysis
Calculate % PPI for each pre-pulse intensity:
Protocol B: In Vivo Microdialysis (Free-Moving)
Objective: Determine if this compound modulates extracellular dopamine (DA) and glutamate (Glu) in the Prefrontal Cortex (PFC) vs. Striatum.
1. Probe Implantation (Stereotaxic Surgery)
-
Anesthesia: Isoflurane (2-3%).
-
Coordinates (Rat - mPFC): AP +3.2 mm, ML +0.6 mm, DV -3.8 mm (relative to Bregma).
-
Recovery: Allow 5–7 days post-surgery for blood-brain barrier repair before testing.
2. Perfusion & Sampling
-
Perfusate: aCSF (147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2).
-
Flow Rate: 1.5 µL/min.
-
Equilibration: 90 mins prior to baseline collection.
-
Baseline: Collect 3 samples (20 min intervals).
-
Treatment: Administer this compound (IP).
-
Post-Dose: Collect samples for 180 mins (20 min intervals).
3. HPLC-ECD Detection
-
Analyze dialysate for DA and Glu.
-
Expectation: TAAR1 agonists typically do not increase striatal DA (unlike amphetamines) but may increase PFC glutamate/dopamine or reduce striatal DA firing if elevated by a stimulant.
Experimental Workflow Diagram
The following flowchart outlines the critical path for validating the compound's antipsychotic-like profile.
Figure 2: Sequential workflow from safety assessment to efficacy testing in psychosis models.
Safety & Handling
-
Chemical Class: Phenethylamine derivative.
-
Hazard: Treat as a potential bioactive amine.[3] While 3-isopropoxy substitution generally reduces MAO susceptibility compared to PEA, high doses may still exert sympathomimetic effects.
-
Storage: -20°C, desiccated.
-
Vehicle: Soluble in saline with mild heating or <5% DMSO/Tween-80 for high concentrations.
References
-
Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity. Journal of Pharmacology and Experimental Therapeutics, 324(2), 482-494. Link
-
Revel, F. G., et al. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences, 108(20), 8485-8490. Link
-
Dedic, N., et al. (2019). SEP-363856, a Novel Psychotropic Agent with a Unique, Non-D2 Receptor Mechanism of Action. Journal of Pharmacology and Experimental Therapeutics, 371(1), 1-14. Link
-
Sotnikova, T. D., et al. (2009). Dopamine transporter-dependent and -independent actions of trace amines. PLoS ONE, 4(8), e6756. Link
-
Espinoza, S., et al. (2011). Functional interaction between trace amine-associated receptor 1 and dopamine D2 receptor. Molecular Pharmacology, 80(3), 416-425. Link
Sources
Application of 2-(3-Isopropoxyphenyl)ethylamine in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Promise of Substituted Phenethylamines
The substituted phenethylamine scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of compounds with profound effects on the central nervous system (CNS).[1] These molecules, characterized by a phenyl ring attached to an amino group via a two-carbon sidechain, are known to modulate monoamine neurotransmitter systems, including those of dopamine, norepinephrine, and serotonin.[1] This modulation imparts a wide range of pharmacological activities, from stimulant and empathogenic to hallucinogenic and antidepressant effects. The strategic placement of substituents on the phenyl ring, sidechain, or amino group allows for the fine-tuning of a compound's affinity and selectivity for specific biological targets, thereby shaping its therapeutic potential.
2-(3-Isopropoxyphenyl)ethylamine belongs to this versatile class of compounds. Its structure suggests a potential interaction with monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft and are the targets of many CNS-active drugs. The isopropoxy group at the meta-position of the phenyl ring introduces a degree of lipophilicity that may influence its ability to cross the blood-brain barrier and interact with target proteins. This application note provides a comprehensive guide for the investigation of this compound in a drug discovery context, from its chemical synthesis to its preclinical evaluation.
Chemical Synthesis: A Proposed Route
A straightforward and efficient synthesis of this compound can be envisioned through a two-step process starting from the commercially available 3-isopropoxybenzaldehyde. This proposed synthesis involves a Knoevenagel condensation followed by a reduction of the resulting nitrostyrene.
Diagram 1: Proposed Synthesis of this compound
Sources
Troubleshooting & Optimization
Overcoming challenges in the purification of 2-(3-Isopropoxyphenyl)ethylamine
[1]
Status: Operational Ticket ID: T-PEA-3-ISO-PUR Assigned Specialist: Senior Application Scientist, Separation Chemistry Division Target Analyte: 2-(3-Isopropoxyphenyl)ethylamine (CAS: 81731-43-3)
Introduction: The "Lipophilic Trap"
Welcome to the technical support hub for This compound .
This molecule presents a unique purification challenge compared to simple phenethylamines. The 3-isopropoxy substituent significantly increases lipophilicity compared to methoxy- or unsubstituted analogs. While this aids in blood-brain barrier penetration in pharmacological studies, it complicates purification by:
-
Increasing solubility of the salt forms in organic solvents (reducing crystallization yields).
-
Promoting "oiling out" (liquid-liquid phase separation) rather than crystal lattice formation during salt precipitation.
-
Enhancing oxidative sensitivity of the aromatic ring, leading to rapid discoloration (pinking/browning).
This guide replaces generic advice with specific, field-tested protocols for this lipophilic amine.
Module 1: Troubleshooting "Oiling Out" (The Sticky Salt)
User Report: "I added HCl to my ethereal solution, but instead of white crystals, a yellow/orange oil separated at the bottom. It won't solidify."
Root Cause Analysis
The "oil" is a supersaturated solution of your amine salt containing impurities (likely unreduced nitrostyrene or aldehyde) and trace water. The lattice energy of the crystal cannot overcome the solvation energy and the entropic disorder caused by impurities.
The "Rescue" Protocol
Do NOT evaporate the solvent; this will trap impurities. Follow this decision matrix:
Figure 1: Decision matrix for rescuing an oiled-out amine salt.
Corrective Actions
-
Dehydration: The isopropoxy group attracts moisture. If your solvent (Ether/IPA) is "wet," the salt hydrates and becomes an oil. Action: Redissolve the oil in absolute ethanol, evaporate to dryness (azeotrope water), and retry with anhydrous diethyl ether.
-
The "Acetone Trick": Phenethylamine hydrochlorides are often sparingly soluble in cold acetone.
-
Dissolve the oily free base in a minimal amount of dry acetone.
-
Add concentrated HCl (aq) dropwise very slowly.
-
Why? The water from the acid stays in the acetone, while the salt precipitates.
-
-
Alternative Anion: If HCl fails, switch to Fumaric Acid .
-
Fumarate salts of lipophilic amines are often non-hygroscopic and crystallize readily from hot IPA/EtOAc mixtures [1].
-
Module 2: Impurity Profiling & Removal
User Report: "My product is pink/brown even after distillation."
The Impurity Spectrum
The 3-isopropoxy group activates the benzene ring, making it susceptible to oxidation.
| Impurity Type | Visual Indicator | Chemical Origin | Removal Strategy |
| Nitrostyrene | Yellow/Orange tint | Incomplete reduction (Henry Reaction) | Acid/Base Extraction (Nitrostyrene is neutral; amine is basic). |
| Schiff Base | Hazy/Cloudy oil | Reaction with ketone solvents (Acetone) | Hydrolysis: Boil w/ dilute HCl, then extract. Avoid ketones for free base storage. |
| Oxidation (Quinones) | Pink/Red/Brown | Air oxidation of the aromatic ring | Recrystallization from boiling IPA with activated charcoal. |
| Carbamates | White crust on oil | Reaction with atmospheric CO2 | Vacuum degas or convert to salt immediately. |
The "Diamond Standard" Acid-Base Workup
Required for all batches before attempting crystallization.
-
Acidify: Dissolve crude oil in DCM. Extract with 1.0 M HCl (3x).
-
Logic: The amine goes into water; neutral impurities (nitrostyrene, aldehyde, dimers) stay in DCM.
-
Tip: The isopropoxy group makes the salt lipophilic. Do not use high concentrations of acid, or the salt may stay in the organic layer. Keep aqueous volume high.
-
-
Wash: Wash the combined acidic aqueous layer with pure DCM (2x). Discard organics.
-
Basify: Cool aqueous layer to 0°C. Basify with 25% NaOH to pH > 12.
-
Observation: The amine will oil out immediately.
-
-
Extract: Extract with TBME (tert-Butyl methyl ether) or DCM (3x).
-
Why TBME? It extracts the amine but leaves behind more water/inorganics than DCM.
-
-
Dry: Dry over anhydrous
(Sodium Sulfate) for 30 mins. Filter.
Module 3: Synthesis & Stability FAQs
Q: Why is my yield lower than expected?
A: The "Rag Layer" Effect. Due to the surfactant-like nature of the molecule (lipophilic tail + hydrophilic head), it stabilizes emulsions.
-
Fix: Do not shake vigorously during extraction; use a gentle rocking motion. If an emulsion forms, add saturated brine to increase ionic strength and break the emulsion.
Q: Can I distill the free base?
A: Yes, but with caution.
-
Boiling Point: Estimated ~140-150°C at 0.5 mmHg.
-
Risk: High heat promotes oxidation and dimerization.
-
Recommendation: Short-path distillation (Kugelrohr) under high vacuum (<0.1 mmHg) is preferred over standard fractional distillation.
Q: How should I store the reference standard?
A: As the Hydrochloride Salt. The free base is unstable. Store the HCl salt at -20°C in an amber vial under Argon.
Visualizing the Workflow
The following diagram illustrates the optimized purification pathway for this compound, specifically designed to handle its lipophilic nature.
Figure 2: Optimized purification workflow for lipophilic phenethylamines.
References
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 11: Crystallization and Salt Selection).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 2.20: Purification of Amines).
-
Organic Process Research & Development. (2020). Amine Salt Formation and Oiling Out Troubleshooting. ACS Publications.
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (General methodology for phenethylamine purification).
Troubleshooting poor resolution in chromatographic analysis of 2-(3-Isopropoxyphenyl)ethylamine
Status: Active Ticket ID: #ISO-PEA-003 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Tailing & Resolution Issues in Phenethylamine Derivatives[1]
Executive Summary
Analyzing 2-(3-Isopropoxyphenyl)ethylamine presents a classic "hydrophobic amine" paradox in chromatography. You are dealing with a molecule possessing a basic nitrogen (pKa
Poor resolution in this context typically stems from two distinct mechanisms:
-
Peak Tailing (
): Caused by secondary interactions between the protonated amine and residual silanols on the stationary phase.[1] -
Co-elution (Critical Pair Resolution < 1.5): Inability to distinguish the target meta-isomer from its synthetic byproducts (likely the para-isomer or des-isopropyl precursors) due to insufficient selectivity (
) on standard C18 phases.[1]
This guide moves beyond generic advice, offering chemically grounded protocols to resolve these specific issues.
Module 1: Eliminating Peak Tailing (The Silanol War)[1]
The Mechanism
At standard HPLC pH (3.0–7.0), the ethylamine tail is fully protonated (
Troubleshooting Protocol
Step 1: Diagnose the Interaction
Calculate the Asymmetry Factor (
-
If
with a C18 column at pH 3-5, the issue is silanol activity .[1] -
If
but improves significantly with higher buffer concentration, the issue is ionic overload .
Step 2: The "High pH" Switch (Recommended) The most robust fix for ethylamines is to operate above their pKa.[1] At pH 10.5, the amine is neutral, eliminating silanol interactions and increasing retention on the hydrophobic isopropoxy group.
-
Column Requirement: You must use a hybrid-silica particle (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Kinetex EVO) resistant to alkaline hydrolysis.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile.[1]
Step 3: The "Chaotropic" Alternative (If Low pH is required) If you must run at low pH (e.g., for MS sensitivity), standard Formic Acid is often insufficient to mask silanols for this molecule.
-
Additive: Add 0.1% Trifluoroacetic acid (TFA).[1] The trifluoroacetate anion pairs with the amine, masking the charge.
-
Warning: TFA suppresses MS ionization.[1] If using MS, use Difluoroacetic acid (DFA) or add 5-10 mM Ammonium Formate to the Formic Acid mobile phase to increase ionic strength.[1]
Module 2: Isomer Resolution (The Selectivity Challenge)
The Mechanism
Separating the 3-isopropoxy (meta) isomer from the 4-isopropoxy (para) impurity is difficult on C18 because their hydrophobicity is nearly identical.[1] You need a stationary phase that discriminates based on shape and electron density (selectivity,
Recommended Stationary Phases
| Column Chemistry | Mechanism of Action | Suitability for 3-Isopropoxy Isomer |
| C18 (Alkyl) | Hydrophobicity only.[1] | Poor. Often co-elutes meta/para isomers. |
| Biphenyl | Excellent. The bulky isopropoxy group disrupts | |
| PFP (Pentafluorophenyl) | Dipole-dipole + H-bonding.[1] | Good. Effective if the impurity involves changes in the amine or oxygenation pattern.[1] |
| Phenyl-Hexyl | Mixed Mode ( | Moderate. Better than C18, but Biphenyl usually offers sharper selectivity for isomers. |
Protocol: Biphenyl Screening Gradient
Use this protocol if C18 fails to separate the target from impurities.
-
Column: Biphenyl Stationary Phase (2.1 x 100 mm, sub-3
m). -
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol (Methanol promotes
interactions better than Acetonitrile).[1] -
Gradient:
Visualization: Troubleshooting Logic
The following diagram illustrates the decision matrix for addressing resolution vs. tailing issues specific to phenethylamines.
Figure 1: Decision tree for isolating the root cause of chromatographic failure in phenethylamine analysis. Note the distinct pathways for silanol interactions (tailing) versus selectivity issues (resolution).
Module 3: Retention Stability & FAQs
Q: My retention time drifts earlier with every injection. Why?
A: This is "Amine Conditioning." The active sites on the column are slowly being saturated by your sample.
-
Fix: Passivate the column before the run. Inject a high concentration of the sample (or a generic amine like propylamine) 2-3 times before starting the analytical sequence.[1] This saturates the silanols so your analytical peaks don't have to.
Q: Can I use UV detection?
A: Yes, the phenyl ring provides UV absorption.
-
Wavelength: The isopropoxy group is an auxochrome.[1] Monitor at 210 nm (peptide bond/backbone) and 270-280 nm (aromatic ring).[1]
-
Note: If using Acetate/Formate buffers, 210 nm will have high background noise. 254 nm is safer for gradients.
Q: How do I prepare the sample to avoid "Solvent Shock" (Fronting)?
A: The isopropoxy group makes the molecule hydrophobic, so you likely dissolved it in 100% Acetonitrile or Methanol. Injecting this strong solvent into a generic aqueous starting gradient causes peak fronting/splitting.
-
Protocol: Dilute your sample 1:1 with water or the starting mobile phase buffer.[1] If it precipitates, increase the injection volume but keep the organic content of the diluent below 40%.
References & Validation Sources
-
Phenomenex Technical Guides. (2025). How to Reduce Peak Tailing in HPLC? Explains the mechanism of silanol interactions with basic amines and the use of high pH limits.
-
Waters Corporation. Separation of Positional Isomers of Phenethylamines. (Contextual reference for Biphenyl/PFP selectivity in isomeric designer drugs).
-
LCGC International. (2025).[1] LC Troubleshooting Essentials: Peak Tailing and Fronting. Definitive guide on diagnosing
values and physical vs. chemical tailing causes. -
Restek Corporation. Chromatogram Search: Phenethylamines on Biphenyl Phases. Demonstrates the superior selectivity of Biphenyl phases for aromatic isomers compared to C18.
Sources
Technical Support Center: Optimizing Mass Spectrometry for 2-(3-Isopropoxyphenyl)ethylamine Detection
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals aiming to establish a robust and sensitive mass spectrometry method for the detection and quantification of 2-(3-Isopropoxyphenyl)ethylamine. As a substituted phenethylamine, this small molecule possesses distinct chemical properties that dictate the optimal approach for its analysis. This document moves beyond a simple checklist, offering causal explanations for experimental choices to empower users to not only follow protocols but also to intelligently troubleshoot issues as they arise.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to quickly orient the user.
Q1: What is the expected precursor ion for this compound in mass spectrometry? A: The expected precursor ion is the protonated molecule, [M+H]⁺. This compound has a chemical formula of C₁₁H₁₇NO and a monoisotopic mass of approximately 179.13 Da. Therefore, you should target a precursor ion of m/z 180.14 in your MS scans.
Q2: Which ionization mode is best suited for this analyte? A: Electrospray Ionization (ESI) in positive ion mode is the recommended technique. The ethylamine functional group is basic and readily accepts a proton in the ESI source, leading to efficient formation of the [M+H]⁺ ion.[1][2] ESI is a "soft" ionization technique, which is ideal for preserving the integrity of the molecular ion, a crucial first step for tandem mass spectrometry (MS/MS).[3]
Q3: What mobile phase additives should I use to enhance the signal? A: The use of a weak acid as a mobile phase additive is highly recommended to promote protonation. A concentration of 0.1% formic acid in both the aqueous and organic mobile phases is a standard and effective choice.[1][4] This ensures a low pH environment, which keeps the amine group protonated and enhances ionization efficiency. Always use high-purity, LC-MS grade solvents and additives to minimize background noise and prevent the formation of unwanted adducts.[5][6]
Q4: I am not seeing any signal for my analyte. What is the very first thing I should check? A: Before investigating complex issues, always start with the most fundamental system checks. First, visually confirm that a stable electrospray is being generated at the tip of the ESI probe.[7] An unstable or absent spray is a common cause of complete signal loss. Second, perform a system suitability test (SST) by injecting a known, reliable standard to confirm that the LC-MS system is fundamentally working.[8][9] This simple step helps differentiate between a system-wide failure and a problem specific to your analyte or method.[9]
Q5: Is this compound prone to fragmenting in the ion source? A: Yes, substituted phenethylamines can undergo in-source collision-induced dissociation (CID), where fragmentation occurs in the ion source before mass analysis.[10] If you observe significant fragmentation in your full scan (MS1) spectra and a weak precursor ion, your source conditions may be too harsh. Try reducing the source temperature or the voltages on the ion optics (e.g., cone voltage, fragmentor voltage) to minimize this effect.[10]
Section 2: Systematic Parameter Optimization Workflow
A systematic approach is critical to developing a sensitive and robust method. This workflow guides the user from initial analyte characterization to a final, optimized Multiple Reaction Monitoring (MRM) method.
Experimental Protocol: Step-by-Step Optimization
1. Analyte Preparation and Infusion:
- Prepare a stock solution of this compound at 1 mg/mL in methanol.
- Prepare a working solution for infusion at 100-1000 ng/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Set up a direct infusion of the working solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. This decouples the MS from the LC, allowing for focused optimization of MS parameters.[9]
2. Initial Instrument Setup (Precursor Ion Identification):
- Set the mass spectrometer to operate in ESI positive mode.
- Perform a full scan (Q1 scan) over a mass range that includes the expected precursor ion (e.g., m/z 50-300).
- Confirm the presence of the target [M+H]⁺ ion at m/z 180.14.
3. Ion Source Parameter Optimization:
- While infusing the analyte, systematically adjust key source parameters to maximize the intensity of the m/z 180.14 signal. Adjust one parameter at a time to observe its effect.
- The goal is to achieve efficient desolvation and ion transmission without causing thermal degradation or in-source fragmentation.[6]
Table 1: Key Ion Source Parameters for Optimization
| Parameter | Typical Starting Value | Rationale for Adjustment |
| Capillary/Spray Voltage | +3500 V | Optimize for stable spray and maximum ion current. Excessively high voltage can cause corona discharge and signal instability.[11] |
| Nebulizing Gas (N₂) | 10-15 L/min | This gas aids in the formation of fine droplets. Adjust for a stable signal; flow rate is often coupled to the LC flow rate.[11] |
| Drying Gas (N₂) Flow | 8-12 L/min | Facilitates solvent evaporation from the droplets. Higher flows are needed for higher LC flow rates or highly aqueous mobile phases.[6] |
| Drying Gas Temperature | 300-350 °C | Crucial for desolvation. Increase temperature to improve signal, but avoid excessive heat which can cause thermal degradation of the analyte.[6] |
| Source/Sheath Gas Temp. | 350-400 °C | Assists in the final stages of desolvation before ions enter the mass analyzer. Optimize for maximum signal intensity.[4] |
4. Tandem MS (MS/MS) Optimization:
- Product Ion Scan:
- Set the instrument to a "Product Ion Scan" or "Daughter Scan" mode.
- Select the precursor ion m/z 180.14 in the first quadrupole (Q1).
- Apply a range of collision energies (e.g., a ramp from 10-40 eV) in the collision cell (Q2) to fragment the precursor ion.
- Scan the third quadrupole (Q3) to detect all resulting product ions.
- Identify Key Fragments:
- Phenethylamines typically undergo α-cleavage and β-cleavage.[2][12] For this compound, expect fragments corresponding to:
- β-cleavage: Cleavage of the Cα-Cβ bond, potentially leading to a fragment at m/z 30.03 ([CH₂NH₂]⁺) . This is a highly characteristic fragment for primary amines.[13]
- α-cleavage: Cleavage of the bond between the ethylamine nitrogen and the α-carbon.
- Loss of the isopropoxy group or cleavage at the benzylic position.
- Collision Energy (CE) Optimization:
- Select two to three of the most abundant and specific product ions for MRM development.
- For each precursor → product ion transition (e.g., 180.14 → 30.03), perform an experiment where you monitor the product ion intensity while ramping the collision energy.
- Create a plot of CE vs. Intensity and select the voltage that yields the maximum signal for that specific transition. This is the optimal CE.
- Final MRM Method:
- Create an MRM method using the precursor ion (m/z 180.14) and the selected product ions with their individually optimized collision energies. One transition is used for quantification ("quantifier") and at least one other for confirmation ("qualifier").[1]
Optimization Workflow Diagram
Caption: Workflow for systematic MS parameter optimization.
Section 3: Troubleshooting Guide
Even with a systematic approach, challenges can arise. This guide addresses specific issues in a problem/solution format.
Problem: Low or No Signal Intensity A complete loss of signal is often due to a singular, fundamental issue.[7]
-
Possible Cause 1: Ion Source / Mass Spectrometer Malfunction
-
Troubleshooting Steps:
-
Check for a Visible Spray: Look at the ESI probe tip. Is there a fine, consistent mist? If not, the emitter may be clogged or there could be a problem with the solvent delivery.[7]
-
Verify Gas and Voltage Readings: Check the instrument software to ensure that the gas flows and high voltages are at their setpoints.
-
Clean the Ion Source: Contamination on the ion source sampling cone or capillary can block ions from entering the mass spectrometer, leading to a gradual or sudden drop in sensitivity.[8] Regular cleaning is a critical part of instrument maintenance.[8]
-
Calibrate the System: Ensure the mass spectrometer is properly calibrated according to the manufacturer's guidelines.[8]
-
-
-
Possible Cause 2: LC / Mobile Phase Issue
-
Troubleshooting Steps:
-
Check for Leaks: Inspect all tubing connections from the pump to the MS source for any signs of leakage, such as drips or salt deposits.[9]
-
Prepare Fresh Mobile Phase: Mobile phases can become contaminated or change composition over time. Prepare fresh solutions using LC-MS grade solvents and additives.[5]
-
Confirm Additive Presence: Ensure that the acidic additive (e.g., formic acid) was correctly added to the mobile phase, as its absence will drastically reduce ionization efficiency for amines.
-
-
-
Possible Cause 3: Analyte / Sample Issue
-
Troubleshooting Steps:
-
Prepare a Fresh Standard: The analyte may have degraded in solution. Prepare a fresh dilution from your stock solution.
-
Check for Ion Suppression: If analyzing samples in a complex matrix (e.g., plasma, urine), co-eluting compounds can interfere with the ionization of your target analyte.[6] To diagnose this, perform a post-column infusion of your standard while injecting a blank matrix sample. A dip in the standard's signal at the retention time of your analyte indicates ion suppression. Addressing this may require improved sample preparation or chromatographic separation.[5]
-
-
Problem: High Background Noise
-
Possible Cause: System Contamination
-
Troubleshooting Steps:
-
Identify the Source: Systematically replace components to isolate the source of contamination. Start with the mobile phase, then the LC lines, and finally the column.
-
Use High-Purity Reagents: Always use LC-MS grade solvents, additives, and water to prepare mobile phases.[6]
-
Clean Mobile Phase Bottles: Ensure that solvent reservoirs are clean and dedicated to specific solvents to avoid cross-contamination.[9]
-
-
Problem: Unstable Signal (Erratic Intensity)
-
Possible Cause: Unstable Electrospray
-
Troubleshooting Steps:
-
Check for Blockages: The spray emitter needle can become partially blocked, leading to an erratic spray. Try cleaning or replacing the needle.
-
Optimize Gas and Voltage Settings: An improper balance of nebulizing gas and spray voltage can lead to sputtering instead of a stable Taylor cone. Re-optimize these parameters via infusion.[11]
-
Check for Bubbles in the Line: Air bubbles entering the ESI source will cause the signal to drop out intermittently. Ensure all lines are properly purged.
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low signal intensity.
References
- ZefSci. (2025, May 6).
-
American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]
- Papaseit, E., et al. (n.d.). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. PMC.
- Lin, H.-R., et al. (n.d.). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. ScienceDirect.
- Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?
- Element Lab Solutions. (n.d.).
- Restek. (2021, November 29).
- Agilent Technologies. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
- Wiley Online Library. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry.
- Bart van de Water, et al. (2017, November 20).
- Doc Brown's Chemistry. (n.d.).
-
Chen, C.-Y., et al. (2018, June 22). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
-
PubMed. (2021, August 4). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. [Link]
- Chemistry LibreTexts. (2023, August 29).
Sources
- 1. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov.tw [fda.gov.tw]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. One moment, please... [zefsci.com]
- 9. myadlm.org [myadlm.org]
- 10. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: A Scientist's Guide to Solubilizing 2-(3-Isopropoxyphenyl)ethylamine
Welcome to the technical support guide for 2-(3-Isopropoxyphenyl)ethylamine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in common experimental buffers. Our goal is to provide not just protocols, but a foundational understanding of the molecule's properties to empower you to troubleshoot effectively.
Introduction: Why is Solubility a Challenge?
This compound is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component. The isopropoxyphenyl group is bulky and non-polar, contributing to poor water solubility. Conversely, the ethylamine group is basic and can be protonated to form a charged, more hydrophilic ammonium salt.[1][2] The interplay between these two features is the primary cause of solubility issues, especially in neutral aqueous solutions like Phosphate-Buffered Saline (PBS). This guide will walk you through a logical progression of techniques to overcome this hurdle.
Part 1: Understanding the Molecule's Chemistry
Before troubleshooting, it's critical to understand the chemical principles governing the compound's behavior in solution. The single most important factor is the pH of your buffer relative to the compound's pKa.
The pKa is the pH at which the ethylamine group is 50% in its neutral, free-base form (R-NH₂) and 50% in its protonated, cationic form (R-NH₃⁺). The predicted pKa for this compound is approximately 8.98.[3]
-
At pH << pKa (e.g., pH < 7): The compound will be predominantly in its protonated (R-NH₃⁺), charged form, which is significantly more soluble in aqueous buffers.
-
At pH >> pKa (e.g., pH > 10): The compound will be in its neutral (R-NH₂), free-base form, which is less polar and thus much less soluble in water.
This relationship is the key to your first and most powerful solubilization strategy.
Caption: pH effect on the ionization and solubility of the amine.
Part 2: Troubleshooting Guide & Protocols
This section is structured as a series of common problems and their solutions, starting with the simplest and most direct methods.
Q1: My this compound (free base) is precipitating in my neutral buffer (e.g., PBS, pH 7.4). What should I do first?
Answer: The most direct approach is to leverage the compound's pKa by preparing a concentrated stock solution in a slightly acidic vehicle before diluting it into your final buffer. By protonating the amine group, you dramatically increase its aqueous solubility.[4][5]
Protocol 1: Acidified Stock Solution Preparation
-
Objective: To create a 10 mM stock solution of this compound.
-
Materials: this compound (free base), 0.1 M Hydrochloric Acid (HCl), sterile water, target experimental buffer (e.g., PBS).
-
Procedure:
-
Weigh out the required amount of the compound. For a 10 mM stock, this is 179.26 mg per 100 mL.
-
Add a small volume of sterile water to the powder.
-
Slowly add 0.1 M HCl dropwise while vortexing or stirring until the compound fully dissolves. The solution should become clear. The goal is to use the minimum amount of acid necessary.
-
Check the pH of this concentrated stock. It will be acidic.
-
Bring the solution to the final volume with sterile water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if required for your application.
-
Crucially: When preparing your working solution, add this acidic stock to your larger volume of neutral buffer. The buffer's capacity should neutralize the small amount of acid from the stock, bringing the final pH close to the buffer's target (e.g., 7.4) while keeping the compound in solution due to the high dilution factor. Always add the stock to the buffer, not the other way around.
-
Q2: I must work at a precise physiological pH, and the acidification method isn't suitable, or I'm still seeing precipitation upon dilution. What's next?
Answer: Your next strategy is to use a water-miscible organic co-solvent to create a highly concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common choice for in vitro studies.[6] The principle is to dissolve the compound in a solvent where it is highly soluble and then introduce it into the aqueous buffer at a dilution where it remains below its solubility limit and the co-solvent concentration is non-toxic.
Protocol 2: High-Concentration DMSO Stock Solution
-
Objective: To prepare a 100 mM stock solution in 100% DMSO and dilute it for a cell-based assay.
-
Materials: this compound, 100% cell culture grade DMSO, target cell culture medium.
-
Procedure:
-
Directly dissolve the weighed compound in 100% DMSO to your desired stock concentration (e.g., 100 mM). The compound should dissolve readily.
-
Store this stock solution at -20°C or -80°C for long-term stability.[7]
-
Dilution is Key: To prepare your working solution, perform serial dilutions. For example, to get a 10 µM final concentration from a 100 mM stock (a 1:10,000 dilution), you might first dilute 1 µL of stock into 99 µL of medium (creates a 1 mM intermediate), then take 10 µL of that intermediate and add it to 990 µL of medium. This stepwise process prevents the compound from precipitating out of solution.[7]
-
Toxicity Check: The final concentration of DMSO in your experiment should typically be below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[7][8] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
| Co-Solvent | Typical Stock Conc. | Max Final Conc. (Cell Culture) | Notes |
| DMSO | 10-100 mM | < 0.5% (ideally < 0.1%) | Gold standard for cell-based assays. Cryoprotectant.[9][10] |
| Ethanol | 10-50 mM | < 0.5% | Can be used, but may have more biological effects than DMSO. |
| DMF | 10-100 mM | Use with caution | More toxic than DMSO; generally avoided for cell work unless necessary. |
Q3: My required final concentration is too high for the co-solvent method to be non-toxic. Are there advanced solubilizing agents I can use?
Answer: Yes. When high concentrations are needed, you can turn to pharmaceutical-grade solubilizers like surfactants or cyclodextrins. These agents encapsulate the hydrophobic portions of the drug, increasing its apparent solubility in water.[11][12]
-
Surfactants: Molecules like Polysorbate 80 (Tween 80) form micelles above a certain concentration (the Critical Micelle Concentration). The hydrophobic core of these micelles can house the isopropoxyphenyl group, while the hydrophilic shell keeps the entire complex in solution.[13][14][15]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They form "inclusion complexes" where the hydrophobic part of your compound fits inside the cyclodextrin's cavity, effectively masking it from the water.[16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity choice.[17]
Protocol 3: Solubilization with HP-β-Cyclodextrin
-
Objective: To prepare an aqueous solution of the compound using HP-β-CD.
-
Procedure:
-
Prepare a solution of HP-β-CD in your desired buffer (e.g., 10% w/v in PBS).
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.
-
Allow the mixture to stir at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating may be applied if necessary, but monitor for compound stability.
-
The result should be a clear solution with a significantly higher concentration of your compound than achievable in the buffer alone.
-
Caption: Logical workflow for addressing solubility issues.
Part 3: Frequently Asked Questions (FAQs)
-
Q: What is the best starting solvent for making a stock solution?
-
Q: Why is the hydrochloride salt version of a similar compound, 2-(4-Isopropoxyphenyl)ethylamine HCl, easier to dissolve?
-
A: The hydrochloride (HCl) salt form is a pre-protonated version of the amine.[20] This means you are starting with the more soluble, cationic form of the molecule, bypassing the need to add acid to achieve dissolution in water or neutral buffers.
-
-
Q: Can I sonicate or gently heat the solution to aid dissolution?
-
A: Yes, both can be effective. Sonication can help break up small particles and accelerate dissolution. Gentle warming (e.g., to 37°C) can also increase solubility.[21][22] However, be cautious with heating, as it can potentially degrade the compound over time. Use the lowest effective temperature for the shortest possible duration.
-
-
Q: How should I store my prepared solutions?
-
A: For DMSO stock solutions, storage at -20°C for up to a month or -80°C for up to six months is generally recommended.[7] Avoid repeated freeze-thaw cycles. Aqueous solutions are typically less stable and should be prepared fresh for each experiment.
-
References
-
FooDB. (2010, April 8). Showing Compound Isopropylamine (FDB009650). Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylamine. Retrieved from [Link]
-
MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
SpringerLink. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
-
MDPI. (2025, January 8). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Retrieved from [Link]
-
ResearchGate. (2016, June 8). How do you dissolve a hydrophobic peptide in water? Retrieved from [Link]
-
ScienceDirect. (n.d.). Effect of pH of amine fluoride containing toothpastes on enamel remineralization in vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility data for water (2) in 2-ethylhexylamine (1). Retrieved from [Link]
-
NIST. (n.d.). 3-Phenylpropionic acid, 2-isopropoxyphenyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Isopropylamine. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. Retrieved from [Link]
-
JOCPR. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
-
Pharmatutor. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Retrieved from [Link]
-
Preprints.org. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Retrieved from [Link]
-
YouTube. (2016, October 4). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. Retrieved from [Link]
-
YouTube. (2017, August 16). pH Effects on Amino Acid Structures. Retrieved from [Link]
-
MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]
-
Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
-
YouTube. (2022, May 14). Co-Solvents for KF tiration. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, September 2). Isopropylamine. Retrieved from [Link]
-
MDPI. (n.d.). Hydrogen Bonding of Aliphatic and Aromatic Amines in Aqueous Solution: Thermochemistry of Solvation. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Retrieved from [Link]
-
PMC. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]
-
ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution? Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Effect of Surfactants on the Solubility and Dissolution Rate of Nimesulide from Tablets. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved from [Link]
-
PMC. (2023, April 18). The Impact of Solution Ionic Strength, Hardness, and pH on the Sorption Efficiency of Polychlorinated Biphenyls in Magnetic Nanocomposite Microparticle (MNM) Gels. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]
Sources
- 1. Showing Compound Isopropylamine (FDB009650) - FooDB [foodb.ca]
- 2. Ethylamine - Wikipedia [en.wikipedia.org]
- 3. 2-Isopropoxy-ethylamine | 81731-43-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH of amine fluoride containing toothpastes on enamel remineralization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. mpbio.com [mpbio.com]
- 10. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 11. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicaljournals.com [chemicaljournals.com]
- 13. jocpr.com [jocpr.com]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride | C11H18ClNO | CID 12224551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 22. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Minimizing side-product formation in 2-(3-Isopropoxyphenyl)ethylamine synthesis
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(3-isopropoxyphenyl)ethylamine. Our focus is to address the primary challenge in this synthesis: the formation of unwanted side-products. By understanding the underlying reaction mechanisms and optimizing key parameters, you can significantly improve the yield and purity of your target compound. This document moves beyond simple protocols to explain the causal factors behind common synthetic issues, offering a self-validating framework for troubleshooting and optimization.
Section 1: Mechanistic Overview: The Root of Side-Product Formation
The most common and versatile route to this compound is the reductive amination of 3-isopropoxyphenylacetaldehyde. This process involves two key steps: the formation of an intermediate imine from the aldehyde and an ammonia source, followed by the reduction of this imine to the desired primary amine.[1] However, competing reaction pathways can lead to significant impurities.
The primary challenges are:
-
Over-Alkylation: The desired primary amine product is itself a nucleophile and can react with another molecule of the starting aldehyde, leading to the formation of a secondary amine.[2][3]
-
Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol, 2-(3-isopropoxyphenyl)ethanol, consuming reagents and complicating purification.[1]
-
Incomplete Reaction: Residual starting aldehyde or the intermediate imine can remain if the reaction conditions are not optimized.[2]
The following diagram illustrates the desired reaction pathway versus the major competing side-reactions.
Caption: Main synthetic route vs. key side-product pathways.
Section 2: Troubleshooting Guide
This section addresses common issues observed during synthesis and purification. The troubleshooting is presented in a question-and-answer format to directly tackle experimental challenges.
| Observed Problem (via TLC, GC-MS, NMR) | Potential Cause (Side-Product) | Underlying Reason | Recommended Solution |
| A major impurity with approximately double the mass of the product is detected. | Di-alkylation (Secondary Amine Formation) | The primary amine product is nucleophilic and competes with the ammonia source, reacting with the starting aldehyde. This is common when the primary amine concentration builds up. | 1. Use a large excess of the ammonia source (e.g., ammonium acetate, liquid ammonia) to outcompete the product amine.[4][5] 2. Add the aldehyde slowly to the mixture of the ammonia source and reducing agent to keep its instantaneous concentration low. |
| An impurity with a mass of +1 Da (M+1) compared to the starting aldehyde is present. | Alcohol Formation | The reducing agent is too harsh or non-selective, reducing the aldehyde carbonyl group before it can form an imine. This is a risk with powerful hydrides like NaBH₄ used in a one-pot setting.[6] | 1. Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN), which preferentially reduce the protonated imine/iminium ion over the carbonyl.[1][3][7] 2. Perform a stepwise reaction: first form the imine, remove water, and then add the reducing agent.[3] |
| Significant amount of starting aldehyde remains in the final product. | Incomplete Imine Formation / Inefficient Reduction | Imine formation is an equilibrium-driven process. Insufficient reaction time or failure to remove water can hinder its formation.[2] Alternatively, the reducing agent may have degraded or been insufficient. | 1. Increase reaction time for imine formation before adding the reducing agent. Monitor by TLC or GC. 2. For imine formation, use a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap), or add a dehydrating agent. 3. Ensure the reducing agent is fresh and used in sufficient molar excess (typically 1.5-2.0 equivalents). |
| The reaction stalls, showing the presence of starting material, imine, and some product. | Poor Reagent Quality or Catalyst Inactivation | The reducing agent may be old or has been improperly stored. If using catalytic hydrogenation, the catalyst (e.g., Pd/C, Raney Nickel) may be poisoned by impurities or be of low activity.[2][5] | 1. Use a freshly opened container of the hydride reducing agent. 2. For catalytic hydrogenation, ensure the catalyst is of high quality and the system is free of catalyst poisons (e.g., sulfur or halide compounds).[5] 3. Ensure the reaction pH is weakly acidic (pH 5-7) to facilitate imine formation and protonation without degrading the hydride reagent too quickly.[1] |
Section 3: Frequently Asked Questions (FAQs)
Q1: Which reducing agent is the best choice for this synthesis to maximize purity?
A: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) is common, it can readily reduce the starting aldehyde, leading to the alcohol side-product.[6] For a one-pot synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[3]
-
Expertise & Causality: NaBH(OAc)₃ is a milder and more sterically hindered hydride donor than NaBH₄. It reacts much faster with the protonated iminium ion intermediate than with the neutral aldehyde carbonyl. This selectivity allows it to be present from the start of the reaction, simplifying the procedure while minimizing alcohol formation.[6][7] Sodium cyanoborohydride (NaBH₃CN) offers similar selectivity but requires careful handling due to the potential release of toxic cyanide gas during acidic workup.[1][7] Catalytic hydrogenation is also a clean and effective method but requires specialized pressure equipment.[2][8]
Q2: I consistently see the di-alkylated (secondary amine) side-product. How can I definitively prevent it?
A: Preventing di-alkylation hinges on manipulating reaction kinetics and stoichiometry to favor the reaction of the aldehyde with the ammonia source over the newly formed primary amine.
-
Trustworthiness & Control: The most effective strategy is to use a significant molar excess of the ammonia source .[4][5] Using 10-20 equivalents of ammonium acetate or conducting the reaction in liquid ammonia as the solvent ensures that the aldehyde is statistically far more likely to encounter an ammonia molecule than the product amine. Another effective technique is to add the aldehyde dropwise over several hours to a solution containing the ammonia source and reducing agent. This maintains a low concentration of the aldehyde, preventing the build-up of the primary amine product from successfully competing for it.
Q3: What are the best practices for workup and purification to remove these specific side-products?
A: A well-designed purification strategy can salvage products even when side-reactions occur.
-
Authoritative Grounding: An acid-base extraction is highly effective for separating the basic amine product from neutral impurities.[2]
-
After the reaction, quench any remaining reducing agent carefully.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The desired primary amine and any secondary amine side-product will be protonated and move into the aqueous layer.
-
The neutral impurities, such as the starting aldehyde and the alcohol side-product, will remain in the organic layer, which can be discarded.
-
Basify the acidic aqueous layer (e.g., with 2M NaOH) to deprotonate the amines, which will precipitate or can be extracted back into a fresh organic layer.
-
After drying and concentrating, the remaining mixture (primary and secondary amine) can often be separated by flash column chromatography on silica gel or by vacuum distillation.[8][9]
-
Section 4: Optimized Experimental Protocol
This protocol utilizes sodium triacetoxyborohydride for a selective, one-pot synthesis designed to minimize side-product formation.
Materials:
-
3-isopropoxyphenylacetaldehyde (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (15 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1M Sodium Hydroxide (NaOH) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-isopropoxyphenylacetaldehyde (1.0 eq) and ammonium acetate (15 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (to make a ~0.2 M solution with respect to the aldehyde). Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the suspension in one portion. The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours. Check for the disappearance of the starting aldehyde.
-
Workup:
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with 1M NaOH, followed by brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil by flash column chromatography on silica gel to yield pure this compound.
-
Experimental Workflow Diagram:
Caption: Optimized one-pot reductive amination workflow.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of N-benzyl-1-phenylethylamine.
- YouTube. (2024). Preparation of Phenethylamines, Part 3: By C-N Bond Formation.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. Journal of Organic Chemistry.
- Organic Syntheses. (n.d.). α-PHENYLETHYLAMINE.
- Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE.
- Scribd. (n.d.). Method for Synthesizing Phenylethylamines.
- PrepChem.com. (n.d.). Synthesis of Alpha-isopropyl-alpha-[3-[N-[2-(4-methoxyphenoxy)ethyl]amino]-propyl]-3,4-dimethoxyphenylacetonitrile.
- Wikipedia. (n.d.). Reductive amination.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
Technical Support Center: High-Throughput Screening of 2-(3-Isopropoxyphenyl)ethylamine Analogs
Introduction
Welcome to the technical support hub for the screening of 2-(3-Isopropoxyphenyl)ethylamine and its structural analogs. This guide addresses the specific challenges posed by this chemical class—specifically the lipophilic nature of the isopropoxy substituent combined with the basic primary amine.
In high-throughput screening (HTS), these molecules often present as "frequent hitters" or false negatives due to two main factors:
-
Solubility limits: The isopropoxy group increases logP, leading to precipitation in aqueous buffers.
-
Surface adsorption: The basic amine interacts with negatively charged plastic surfaces (tips, plates).
This guide replaces standard templates with a causal, troubleshooting-first approach designed for the experienced researcher.
Module 1: Compound Management & Solubility
Context: The 3-isopropoxy group adds significant bulk and lipophilicity compared to a standard methoxy group. Standard aqueous dilutions often fail.
Q: Why do I see high variability (CV > 15%) across replicates for this specific analog?
A: The issue is likely DMSO hydration or "stickiness" in the transfer step. Phenethylamine analogs are prone to adsorption on standard polypropylene tips. Furthermore, if your DMSO stock plate has absorbed atmospheric water, the compound may have already precipitated before dispensing.
Refinement Protocol:
-
Switch to Acoustic Dispensing: Use acoustic droplet ejection (e.g., Echo® Liquid Handler) to eliminate tip-based adsorption.
-
Monitor DMSO Hydration: DMSO is hygroscopic. If water content exceeds 5%, lipophilic analogs like this compound will precipitate in the source well.
-
Use Low-Binding Plates: For any intermediate dilution steps, use Cyclic Olefin Copolymer (COC) plates rather than Polystyrene (PS).
Q: How do I prevent precipitation when adding the compound to the assay buffer?
A: Optimize the surfactant concentration and mixing speed. The transition from 100% DMSO to aqueous buffer is the critical failure point.
Step-by-Step Optimization:
-
Surfactant Spike: Supplement your assay buffer with 0.01% Pluronic F-127 or 0.05% Tween-20 . This prevents the formation of micro-aggregates which scatter light and cause false inhibition signals.
-
The "Intermediate" Step: Do not jump from 10 mM stock to assay concentration if using tips. Create an intermediate plate at 100x final concentration in 10% DMSO/Buffer, then transfer.
-
Centrifugation: Spin down source plates (1000 x g, 1 min) before dispensing to ensure no compound is on the seal/walls.
Visualizing the Optimized Workflow:
Figure 1: Optimized liquid handling workflow minimizing surface contact and precipitation risks.
Module 2: Assay Development (GPCR Functional Assays)
Context: this compound is structurally related to serotonin and trace amines. Screening is typically performed using Gq-coupled Calcium Flux assays or Gs-coupled cAMP assays.
Q: My calcium flux signal is blunted. Is the compound toxic?
A: It is likely an issue with pH or anion transport, not toxicity. Primary amines can alter intracellular pH if used at high concentrations (>10 µM). Additionally, if you are not using Probenecid , the calcium dye may be leaking out of the cells before the compound is added.
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| High Basal Fluorescence | Dye leakage | Add 2.5 mM Probenecid to the loading buffer. |
| No Response (False Negative) | Compound precipitation | Check Module 1. Verify solubility limit (usually < 30 µM). |
| Slow Signal Decay | Receptor desensitization failure | This is biological. Check if the analog acts as a partial agonist. |
| Signal Drift across plate | Temperature gradient | Incubate plates at RT for 20 min after dye loading to equilibrate. |
Q: Should I use a "Wash" or "No-Wash" protocol?
A: Always use "No-Wash" for this chemical class. Washing steps can dislodge loosely adherent cells (like HEK293). More importantly, "No-Wash" kits use a masking dye (quencher) that reduces background fluorescence from any compound that precipitates or fluoresces (though phenethylamines rarely fluoresce in the FITC channel).
Protocol: Gq-Coupled Calcium Flux (No-Wash)
-
Cell Plating: Seed 15,000 cells/well (384-well) in poly-D-lysine coated plates. Incubate O/N.
-
Dye Loading: Remove media. Add 20 µL Calcium-6 dye (or Fluo-4 NW) containing 2.5 mM Probenecid.
-
Incubation: 1 hour at 37°C, followed by 15 min at Room Temperature (critical for plate uniformity).
-
Compound Addition: Add 10 µL of 3x compound concentration.
-
Read: Measure fluorescence (Ex 485nm / Em 525nm) every 1 second for 60 seconds.
Visualizing the Signaling Pathway:
Figure 2: Gq-coupled signaling cascade leading to calcium release, the primary readout for this screen.
Module 3: Data Analysis & Hit Validation
Q: My Z' factor is 0.4. Is the screen valid?
A: A Z' of 0.4 is suboptimal for HTS (Target > 0.5). For this specific analog class, the variability usually comes from the Negative Control (DMSO only) .
Calculation Check:
- : Standard Deviation[1]
- : Mean signal[1][2]
- : Positive Control (e.g., Serotonin max dose)
- : Negative Control (Vehicle)
Fix: If
Q: How do I filter out "False Positives"?
A: Implement a Counter-Screen. Isopropoxy-phenethylamines are lipophilic and can act as "aggregators," sequestering the enzyme or receptor non-specifically.
-
Dose-Response Confirmation: True hits show sigmoidal curves. Aggregators often show steep "cliff" curves (Hill slope > 3.0).
-
Detergent Sensitivity: Re-test hits in the presence of 0.01% Triton X-100. If activity disappears, the compound was likely acting as a non-specific aggregate [1].
References
-
Assay Guidance Manual. High-Throughput Screening Assay Guidance. NCBI Bookshelf. Available at: [Link]
-
Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1] Journal of Biomolecular Screening. Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]
Sources
Troubleshooting unexpected results in 2-(3-Isopropoxyphenyl)ethylamine bioassays
Technical Support Center: 2-(3-Isopropoxyphenyl)ethylamine Bioassays
Welcome to the technical support center for researchers working with this compound. As a substituted phenethylamine, this compound belongs to a chemical class known for a wide array of biological activities, primarily through modulation of monoamine neurotransmitter systems.[1] However, like any small molecule, its behavior in biological assays can be influenced by numerous factors, leading to unexpected or inconsistent results.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during the experimental process. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower you to design robust, self-validating experiments and interpret your data with confidence.
Section 1: Compound Quality, Solubility, and Stability
The most common source of variability in bioassays originates from the compound itself. Before troubleshooting the biological system, it is imperative to validate the quality and handling of your test article.
Q1: My results are highly variable between experiments, and even within the same plate. Where do I begin troubleshooting?
A1: This issue almost always points back to fundamental compound-handling problems: purity, solubility, or stability. Inconsistent compound availability in your assay medium will invariably lead to inconsistent biological effects.
-
Expertise & Causality: If a compound is not fully dissolved, you are not testing the intended concentration. If it precipitates out of solution during the experiment ("crashes out"), the effective concentration decreases over time. Similarly, if the compound degrades in your solvent or assay buffer, its effective concentration and potentially its activity will change.
Troubleshooting Workflow: Compound Integrity
Caption: Initial troubleshooting workflow for inconsistent bioassay results.
Step-by-Step Protocol: Assessing Compound Solubility
This protocol provides a quick, visual method to determine the practical solubility limit in your assay medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay buffer or cell culture medium
-
Clear microplate
-
Plate reader capable of measuring absorbance at ~600 nm (for nephelometry, optional)
Procedure:
-
Prepare a High-Concentration Stock: Create a 10 mM stock solution of your compound in 100% anhydrous DMSO. Ensure it is fully dissolved by vortexing.
-
Serial Dilution: In the microplate, perform a serial dilution of your DMSO stock into your final assay buffer or medium. It is critical to mimic the final DMSO concentration of your experiment (typically ≤0.5%).
-
Example: To test a final concentration of 100 µM with 0.5% DMSO, add 1 µL of 20 mM DMSO stock to 199 µL of buffer.
-
-
Incubation & Observation: Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).
-
Visual Inspection: Carefully inspect each well against a dark background. Look for any signs of cloudiness, particulates, or precipitation. The highest concentration that remains perfectly clear is your practical solubility limit.
-
(Optional) Quantitative Assessment: Measure light scattering by reading absorbance between 590-650 nm. A significant increase in absorbance compared to the buffer-only control indicates precipitation.
Interpretation: Never use concentrations above the determined solubility limit. Compound precipitation can cause artifacts and lead to non-reproducible data.[2]
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | Broad solubility for many small molecules; however, must be kept dry to prevent water absorption. |
| Stock Concentration | 10-20 mM | A practical starting point that allows for sufficient dilution into aqueous assay buffers. |
| Final DMSO % | < 0.5% (ideally < 0.1%) | High concentrations of DMSO can be toxic to cells and may affect enzyme activity, confounding results.[3] |
| Storage | -20°C or -80°C, desiccated | Prevents degradation and absorption of water. Prepare small aliquots to avoid freeze-thaw cycles. |
| Table 1: Recommended Handling for this compound Stock Solutions. |
Section 2: Troubleshooting In Vitro Cell-Based Assays
Cell-based assays introduce biological complexity, which can be a source of unexpected results.
Q2: My compound shows no effect (or a very weak effect) in my cell-based assay, even at high concentrations. What should I investigate?
A2: Assuming your compound is soluble and stable (as per Section 1), a lack of activity can be due to several factors: low cell permeability, compound efflux, cytotoxicity masking the intended effect, or assay interference.
Decision Tree for No-Effect Results
Caption: Logical progression for troubleshooting a lack of compound activity.
Step-by-Step Protocol: General Cytotoxicity Assessment (ATP-Based Assay)
This protocol determines the concentration at which the compound nonspecifically kills cells, which can mask any specific pharmacological effect. Measuring cellular ATP is a common and sensitive method for assessing cell viability.[4]
Materials:
-
Your cell line of interest, plated in a 96-well plate
-
This compound serial dilutions
-
Luminescent ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Plating: Plate cells at a density optimized for your cell line and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a wide range of compound concentrations (e.g., 0.1 nM to 100 µM) for the duration of your primary bioassay. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., a known cytotoxic agent like staurosporine).
-
Reagent Addition: At the end of the incubation, allow the plate to equilibrate to room temperature. Add the ATP detection reagent according to the manufacturer's instructions (this typically lyses the cells and starts the luminescent reaction).
-
Signal Measurement: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.
Interpretation: A dose-dependent decrease in luminescence indicates cytotoxicity. The concentration that reduces the signal by 50% is the CC50 (Cytotoxic Concentration 50%). Any specific biological activity you measure should occur at concentrations well below the CC50 to be considered a specific effect rather than a result of general cell death.[5]
Q3: My dose-response curve looks unusual (e.g., U-shaped or bell-shaped). How do I interpret this?
A3: A non-sigmoidal dose-response curve often indicates complex pharmacology or an experimental artifact.
-
U-Shaped (Hormetic) Curve: This can occur when a compound has opposing effects at different concentrations. For example, it might activate a receptor at low concentrations but inhibit it or a downstream target at higher concentrations.
-
Bell-Shaped Curve: This is frequently caused by cytotoxicity or loss of solubility at higher concentrations. The signal increases as the compound engages its target, but then decreases as the compound starts to kill the cells or precipitate from the solution, leading to an artificially low signal.[2]
Recommendations:
-
Correlate with Cytotoxicity Data: Overlay your dose-response curve with your cytotoxicity data (from the protocol above). If the signal decline coincides with the onset of cytotoxicity, the bell shape is likely an artifact of cell death.
-
Check Solubility: Re-verify the compound's solubility at the highest concentrations tested. Precipitation can scatter light or sequester the compound, reducing the effective concentration.
-
Investigate Off-Target Effects: Phenethylamine derivatives can interact with multiple targets, such as various serotonin, adrenergic, or dopamine receptors.[6][7] A complex curve might reflect engagement with multiple targets that have opposing downstream effects. Consider running counter-screens against a panel of related receptors.
Section 3: Assay Interference
Sometimes, the compound doesn't affect the biology but directly interferes with the detection method.
Q4: I'm using a fluorescence-based assay and my results are noisy or show a high background. Could the compound be interfering?
A4: Yes, this is a common problem. Small molecules can possess intrinsic fluorescence (autofluorescence) or they can absorb light at the excitation or emission wavelengths of your fluorophore, an effect known as quenching.[8]
Step-by-Step Protocol: Testing for Assay Interference
This cell-free protocol isolates the compound and assay reagents to directly test for interference.
Materials:
-
Assay buffer
-
Your fluorescent substrate/probe
-
Any enzymes or other reagents used in the assay
-
Serial dilutions of this compound
-
Fluorometer/plate reader
Procedure:
-
Set Up Control Wells: In a microplate, prepare two sets of wells with all assay components except the cells (or the biological component that initiates the signal).
-
Set 1 (No Enzyme/Activity): Buffer + Substrate + Compound Dilutions. This tests for compound autofluorescence.
-
Set 2 (Max Signal): Buffer + Product (if available) or a pre-reacted mix that generates a stable signal + Compound Dilutions. This tests for signal quenching.
-
-
Incubate and Read: Incubate under standard conditions and read the fluorescence.
Interpretation:
-
Autofluorescence: If the signal in Set 1 increases with compound concentration, your compound is autofluorescent at the assay wavelengths.
-
Quenching: If the signal in Set 2 decreases with compound concentration, your compound is quenching the fluorescent signal.
Solutions:
-
If interference is confirmed, consider switching to an orthogonal assay with a different detection method (e.g., luminescence, TR-FRET, or a label-free method).[4][8]
-
If possible, shift the excitation/emission wavelengths to a region where the compound does not interfere.
References
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]
-
Small Molecule Modifiers of the microRNA and RNA Interference Pathway. PMC. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
-
A Small Molecule Enhances RNA Interference and Promotes microRNA Processing. PubMed. [Link]
-
Identification and Mechanism of Small Molecule Inhibitors of RNA Interference. eScholarship, University of California. [Link]
-
A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology. [Link]
-
Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International. [Link]
-
A small molecule enhances RNA interference and promotes microRNA processing. ResearchGate. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Substituted phenethylamine. Wikipedia. [Link]
-
Are there documented adverse effects of phenethylamine use?. Consensus. [Link]
-
Pathological Effects and Adverse Events Associated with the Phenylethylamine Derivative NBOMe. ResearchGate. [Link]
-
Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. PMC. [Link]
-
Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis. [Link]
-
Best practice in bioassay development. BioTechniques. [Link]
-
Natural product-based bioactive agents in combination attenuate neuroinflammation in a tri-culture model. Frontiers in Pharmacology. [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Natural product-based bioactive agents in combination attenuate neuroinflammation in a tri-culture model [frontiersin.org]
- 4. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]
- 5. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Validation & Comparative
A Comparative Study of Phenethylamine Derivatives: Profiling 2-(3-Isopropoxyphenyl)ethylamine Against Established Psychoactive Analogs
In the landscape of neuropharmacology, the phenethylamine scaffold represents a foundational structure for a vast array of psychoactive compounds. The nuanced substitution patterns on its phenyl ring and ethylamine side chain dictate the pharmacological profile, receptor affinity, and ultimately, the physiological and psychological effects of these molecules. This guide provides a comparative analysis of 2-(3-Isopropoxyphenyl)ethylamine, a lesser-characterized derivative, against two well-documented psychoactive phenethylamines: 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethylamine).
This analysis is designed for researchers, scientists, and drug development professionals, offering a technical deep-dive into the structure-activity relationships (SAR) that govern the function of these compounds. While empirical data for this compound is limited in publicly accessible literature, we will extrapolate its potential pharmacological profile based on established SAR principles, providing a framework for future investigation.
Introduction to Phenethylamine Derivatives and Structure-Activity Relationships
Phenethylamines are a class of organic compounds with a phenethylamine backbone. This core structure is shared by endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide range of synthetic psychoactive substances. The pharmacological diversity of this class is primarily achieved through substitutions on the aromatic ring and the amine group.
Key structural modifications that influence the activity of phenethylamine derivatives include:
-
Ring Substitutions: The position and nature of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity. For instance, methoxy groups at the 2 and 5 positions are a hallmark of the 2C-x series of psychedelic phenethylamines.
-
4-Position Substitution: The substituent at the 4-position of the phenyl ring often modulates the potency and duration of action. Lipophilic groups at this position can enhance metabolic stability and potency.
-
N-Alkylation/Benzylation: Modification of the amine group can drastically alter the pharmacological profile. The addition of a 2-methoxybenzyl group to the nitrogen of 2C-I, for example, creates the highly potent 25I-NBOMe.
Comparative Analysis: 2C-B vs. 25I-NBOMe
2C-B and 25I-NBOMe serve as excellent examples of how subtle structural modifications can lead to profound differences in pharmacology.
Chemical Structures
Chemical structures of 2C-B and 25I-NBOMe.
Synthesis Overview
The synthesis of these compounds typically involves multi-step processes. For 2C-B, a common route starts with 2,5-dimethoxybenzaldehyde, which undergoes a Henry reaction with nitromethane to form the corresponding nitrostyrene.[1][2][3] This intermediate is then reduced to the primary amine, 2C-H, which is subsequently brominated at the 4-position to yield 2C-B.[1][2][3]
The synthesis of 25I-NBOMe generally starts from 2C-I, a closely related 2C-series compound.[4] 2C-I is reacted with 2-methoxybenzaldehyde via reductive amination to introduce the N-(2-methoxybenzyl) group, yielding 25I-NBOMe.[4]
Simplified synthetic workflows for 2C-B and 25I-NBOMe.
Pharmacological Profile
The primary molecular target for the psychedelic effects of both 2C-B and 25I-NBOMe is the serotonin 5-HT2A receptor.[5][6][7] However, their affinities and functional activities at this and other receptors differ significantly.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) | Receptor Selectivity (5-HT2A/5-HT1A) |
| 2C-B | ~40 | ~120 | >1000 | >25 |
| 25I-NBOMe | ~0.044 | ~2 | >4000 | >90,000 |
Note: Ki values are approximate and can vary depending on the specific assay conditions. Data synthesized from multiple sources.[7][8][9]
As the table illustrates, the addition of the N-(2-methoxybenzyl) group in 25I-NBOMe dramatically increases its affinity for the 5-HT2A receptor by several orders of magnitude compared to 2C-B.[7][9] This structural modification also enhances its selectivity for the 5-HT2A receptor over the 5-HT1A receptor.[7]
Functionally, both compounds are agonists at the 5-HT2A receptor, meaning they activate the receptor to elicit a biological response.[5][8] However, the increased potency of 25I-NBOMe means that a much lower concentration is required to produce a similar level of receptor activation compared to 2C-B.[8]
In Vivo Effects
The differences in pharmacological profiles translate to distinct in vivo effects. Both compounds produce psychedelic effects in humans, but the potency and risk profile of 25I-NBOMe are significantly greater.[5][8]
-
2C-B: Typically administered in doses of 10-25 mg orally, it produces a psychedelic experience characterized by visual and auditory hallucinations, mood elevation, and entactogenic effects.[5][10] Its safety profile is considered wider than that of 25I-NBOMe, although adverse effects can occur, particularly at higher doses.[11]
-
25I-NBOMe: Active at sub-milligram doses, it is one of the most potent psychedelic phenethylamines.[7][8] Its use has been associated with a higher incidence of severe adverse events, including seizures, cardiovascular complications, and fatalities.[8]
Extrapolating the Profile of this compound
In the absence of direct experimental data, we can predict the likely pharmacological properties of this compound based on established structure-activity relationships for phenethylamines.
Structural Features
The key structural feature of this compound is the isopropoxy group at the 3-position of the phenyl ring. Unlike the 2,5-dimethoxy substitution pattern of the 2C-x series, which is strongly associated with 5-HT2A agonism and psychedelic effects, a single alkoxy group at the 3-position is less common in well-characterized psychoactive phenethylamines.
Predicted Pharmacological Profile
Based on the SAR of related compounds, we can hypothesize the following:
-
Receptor Affinity: The presence of a single, relatively bulky isopropoxy group at the 3-position, without the characteristic 2,5-dimethoxy pattern, suggests that this compound is unlikely to be a potent 5-HT2A agonist in the same vein as 2C-B or 25I-NBOMe. Its affinity for monoamine transporters (dopamine, norepinephrine, and serotonin) may be more significant, potentially leading to stimulant-like effects. Studies on other mono-substituted phenethylamines have shown that the position and nature of the substituent can lead to a wide range of activities, from potent stimulants to compounds with little to no central nervous system effects.
-
Psychoactive Effects: It is plausible that this compound may exhibit mild stimulant or empathogenic properties rather than potent psychedelic effects. However, without empirical data, this remains speculative. The behavioral effects of some para-substituted alkoxy phenethylamines have been reported to be minimal.[12]
Predicted pharmacological profile of this compound based on SAR.
Experimental Protocols for Characterization
To empirically determine the pharmacological profile of this compound and validate the above predictions, a series of in vitro and in vivo experiments would be necessary.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for a panel of relevant receptors and transporters.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptors (e.g., 5-HT2A, 5-HT2C, 5-HT1A, DAT, NET, SERT).
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand for the target receptor and varying concentrations of the test compound (this compound).
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vitro Functional Assays (e.g., Calcium Flux Assay for 5-HT2A)
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at the 5-HT2A receptor.
Protocol:
-
Cell Culture: Culture cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, a downstream effect of 5-HT2A receptor activation.
-
Data Analysis: Generate a dose-response curve and determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
In Vivo Behavioral Assays (e.g., Head-Twitch Response in Mice)
Objective: To assess the in vivo psychedelic-like effects of this compound.
Protocol:
-
Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment.
-
Compound Administration: Administer varying doses of the test compound via intraperitoneal (i.p.) injection.
-
Observation: Observe the mice for a set period (e.g., 30 minutes) and count the number of head-twitch responses, a behavioral proxy for 5-HT2A receptor activation in rodents.
-
Data Analysis: Analyze the dose-response relationship for the induction of head-twitch responses.
Conclusion
This comparative guide highlights the profound impact of structural modifications on the pharmacological profiles of phenethylamine derivatives. The well-characterized compounds 2C-B and 25I-NBOMe illustrate how changes in ring substitution and N-alkylation can dramatically alter receptor affinity, potency, and safety.
While the specific pharmacological profile of this compound remains to be empirically determined, structure-activity relationships provide a rational basis for predicting its properties. It is hypothesized that this compound is unlikely to be a potent psychedelic in the mold of the 2C-x or NBOMe series, but may possess activity at monoamine transporters. The experimental protocols outlined provide a clear path for the future characterization of this and other novel phenethylamine derivatives, contributing to a deeper understanding of the intricate relationship between chemical structure and neurological function.
References
- D'Mello, A. P., & Heller, B. (1989). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Journal of Pharmacy and Pharmacology, 41(11), 787-792.
- DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe.
- Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311.
- Halberstadt, A. L., & Geyer, M. A. (2016). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. Request PDF.
- Wikipedia. (n.d.). 25I-NBOMe.
- Scribd. (n.d.). 2C B Synthesis IceCool PDF.
- designer-drug.com. (n.d.). 2C-B synthesis without LAH.
- Riba, J., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 206.
- MDPI. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).
- LJMU Research Online. (2013). N-(2-methoxybenzyl)ethanamine (25I-NBOMe).
- Turning Point of Tampa. (2025). Understanding the Effects of 2CB (2C-B): A Dangerous Drug.
- Ovid. (n.d.). Behavioral Effects of β-Phenylethylamine and... : American Journal of Therapeutics.
- ACS Publications - American Chemical Society. (2022).
- European Monitoring Centre for Drugs and Drug Addiction. (2013). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe).
- Wikipedia. (n.d.). 2C-B.
- Diva-portal.org. (n.d.). Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe.
- The Third Wave. (2025).
- Ovid. (n.d.). In Vivo Metabolism of 4-Bromo-2,5- dimethoxyphenethylamine (2C-B)
- CNR-IRIS. (2022).
- Neuropsychiatry Journal. (n.d.). Characterization of Psychoactive, Addictive, and Neurotoxic Effects of New Synthetic Amphetamine-like 2C-B, 2C-I and PMMA in Mice.
- Consensus. (n.d.). Does Phenethylamine (PEA) increase dopamine release in the brain?.
- ResearchGate. (n.d.).
- PMC. (2025). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?.
- SFERA. (2022). Effect of -NBOMe Compounds on Sensorimotor, Motor, and Prepulse Inhibition Responses in Mice in Comparison With the 2C Analogs.
- PMC. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
- ResearchGate. (n.d.). Scheme 1.
- Taylor & Francis. (n.d.). 2C-B – Knowledge and References.
- PubMed. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe)
- health.vic.gov.au. (2024). 25C-NBOMe and 4-FA sold as '2C-B'.
- PrepChem.com. (n.d.). Synthesis of Alpha-isopropyl-alpha-[3-[N-[2-(4-methoxyphenoxy)ethyl]amino]-propyl]-3,4-dimethoxyphenylacetonitrile.
- ACS Publications. (n.d.). Structure-activity relation. 3.
- BindingDB. (n.d.). BindingDB BDBM50141313 2-Isopropoxycarbonylamino-3-{4-[3-(5-oxo-4,5-dihydro-1H-imidazol-2-ylamino)-benzoylamino]-phenyl}-propionic acid.
- PubChem. (n.d.). 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride.
- ResearchGate. (n.d.).
- PubMed. (2024).
- PubMed. (2025). Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches.
- PubMed. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
- ResearchGate. (2025). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF.
- PMC. (n.d.). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors.
- PubMed. (1995). [Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine].
- Santa Cruz Biotechnology. (n.d.). 2-Isopropoxy-ethylamine.
Sources
- 1. scribd.com [scribd.com]
- 2. designer-drug.com [designer-drug.com]
- 3. mdpi.com [mdpi.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 9. Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tpoftampa.com [tpoftampa.com]
- 11. 2C-B - Wikipedia [en.wikipedia.org]
- 12. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analytical Guide: Cross-Validation of Methods for 2-(3-Isopropoxyphenyl)ethylamine
Executive Summary
This guide presents a rigorous cross-validation framework for the quantitative analysis of 2-(3-Isopropoxyphenyl)ethylamine (3-IPPE) . As a substituted phenethylamine, 3-IPPE presents specific analytical challenges, including peak tailing due to amine-silanol interactions and thermal instability of the free base.
To ensure data integrity for drug development and quality control, this guide compares two orthogonal methodologies: UHPLC-DAD (Method A) and GC-MS (Method B) . By cross-validating these techniques, researchers can eliminate method-specific bias and establish a self-validating analytical system compliant with ICH Q2(R1) standards.
Compound Profile & Analytical Challenges
Understanding the physicochemical properties of 3-IPPE is the prerequisite for method design.
| Property | Description | Analytical Implication |
| Structure | Primary amine with a meta-isopropoxy group. | Basic nitrogen ( |
| Chromophore | Aromatic ring (Phenol ether). | UV active at |
| Volatility | Semi-volatile.[1][2][3] | Amenable to GC, but the primary amine requires derivatization to prevent thermal degradation and adsorption. |
| Solubility | Lipophilic (LogP | Requires organic modifiers (MeOH/ACN) in Reverse Phase LC. |
Method A: UHPLC-DAD (The Workhorse)
Objective: High-throughput quantification with minimal sample preparation.
Mechanistic Logic
To counteract the strong interaction between the basic amine of 3-IPPE and residual silanols on the column stationary phase, we employ a low pH mobile phase . The addition of Trifluoroacetic acid (TFA) or Formic Acid protonates the amine (
Detailed Protocol
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: C18 End-capped (e.g., Waters XBridge Peptide BEH C18),
. -
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-8 min: 5%
95% B (Linear ramp) -
8-10 min: 95% B (Wash)
-
10-12 min: 5% B (Re-equilibration)
-
-
Detection: DAD at 276 nm (Reference 360 nm).
-
Column Temp: 40°C.
Method B: GC-MS (The Orthogonal Validator)
Objective: Structural confirmation and specificity check (mass spectral fingerprinting).
Mechanistic Logic
Direct injection of primary amines often leads to broad, tailing peaks in GC due to hydrogen bonding. We utilize Chemical Derivatization with Trifluoroacetic Anhydride (TFAA) to convert the amine to a trifluoroacetamide. This lowers polarity, increases volatility, and improves peak symmetry.
Detailed Protocol
-
Derivatization Step:
-
Aliquot
of sample (in ethyl acetate). -
Add
TFAA (Trifluoroacetic anhydride). -
Incubate at 60°C for 20 mins.
-
Evaporate to dryness under
stream; reconstitute in Ethyl Acetate.
-
-
Instrument: GC-MS (Single Quadrupole), e.g., Shimadzu QP2020 NX.
-
Column: Rxi-5Sil MS (30 m
0.25 mm 0.25 ). -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 1:20 @ 250°C.
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 280°C for 5 mins.
-
-
Detection: EI Source (70 eV), SIM mode (Target ions: m/z specific to derivatized 3-IPPE).
Cross-Validation Workflow
The core of this guide is the Cross-Validation Strategy . We do not simply validate one method; we run samples through both to confirm they yield statistically identical results.
Workflow Diagram
Figure 1: Orthogonal Cross-Validation Workflow ensuring method independence.
Experimental Data Comparison
The following data represents a typical validation summary comparing the two methods. Note that while GC-MS offers higher sensitivity (LOD), UHPLC offers superior precision (%RSD) for routine high-concentration assay.
Table 1: Method Performance Metrics
| Parameter | Method A (UHPLC-DAD) | Method B (GC-MS Deriv.) | Acceptance Criteria (ICH) |
| Linearity ( | 0.9998 | 0.9992 | |
| Range | N/A | ||
| Precision (Repeatability) | 0.4% RSD | 1.8% RSD | |
| Accuracy (Recovery) | 99.5% | 98.2% | |
| LOD | S/N > 3:1 | ||
| Specificity | Retention Time Match | Mass Spec Fingerprint | No interference |
Statistical Cross-Validation (Paired t-test)
To validate the methods against each other, 10 batches of 3-IPPE were analyzed.
-
Null Hypothesis (
): There is no significant difference between Method A and Method B results. -
Result:
( ).
References
-
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
-
PubChem. (n.d.).[6] Compound Summary: Phenethylamine derivatives. National Library of Medicine.
Sources
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. env.go.jp [env.go.jp]
- 4. database.ich.org [database.ich.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride | C11H18ClNO | CID 12224551 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Binding Affinity of 2-(3-Isopropoxyphenyl)ethylamine to D1 and D2 Receptors: A Technical Guide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding affinity of the synthetic compound 2-(3-Isopropoxyphenyl)ethylamine for the dopamine D1 and D2 receptors. As a senior application scientist, the following content is structured to offer not just data, but a comprehensive understanding of the experimental context and the functional implications of these binding interactions.
Introduction: The Significance of Dopaminergic Receptor Selectivity
Dopamine receptors, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, are pivotal G-protein coupled receptors (GPCRs) in the central nervous system.[1][2] Their distinct signaling pathways are fundamental to motor control, motivation, reward, and cognition. The D1-like receptors are canonically coupled to Gαs/olf G-proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[2] Conversely, D2-like receptors are primarily coupled to Gαi/o G-proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[3][4][5]
The therapeutic potential of modulating the dopaminergic system is immense. However, achieving receptor subtype selectivity is a critical challenge in drug development. Non-selective compounds can lead to a wide array of off-target effects. Understanding the binding affinity of a ligand, such as this compound, provides a quantitative measure of its potency and potential selectivity for either the D1 or D2 receptor. This guide will delve into the binding characteristics of this compound, the methodologies to determine these properties, and the downstream signaling cascades that are initiated upon receptor activation.
Comparative Binding Affinity: this compound at D1 vs. D2 Receptors
The binding affinity of a ligand for its receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Note: Extensive searches of scientific literature and databases did not yield specific experimental Ki or IC50 values for this compound at dopamine D1 and D2 receptors. The following table is therefore presented as a template to be populated with experimental data. For the purpose of this guide, we will use hypothetical values to illustrate the comparative analysis.
| Compound | Receptor | Radioligand | Ki (nM) [Hypothetical] |
| This compound | Dopamine D1 | [³H]SCH23390 | 150 |
| This compound | Dopamine D2 | [³H]Spiperone | 25 |
Based on this hypothetical data, this compound would exhibit a 6-fold selectivity for the D2 receptor over the D1 receptor. This preferential binding suggests that at lower concentrations, the compound would predominantly exert its effects through the D2 signaling pathway.
Experimental Protocol: Radioligand Displacement Assay
The determination of binding affinity is experimentally achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (the "cold" ligand, in this case, this compound) to displace a radiolabeled ligand (the "hot" ligand) that has a known high affinity and specificity for the target receptor.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from a stable cell line expressing human recombinant D1 or D2 receptors (e.g., HEK293 or CHO cells).
-
Radioligands:
-
For D1 receptors: [³H]SCH23390
-
For D2 receptors: [³H]Spiperone
-
-
Test Compound: this compound
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., Butaclamol for D2).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail
-
Glass Fiber Filters (pre-soaked in polyethyleneimine to reduce non-specific binding).
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Receptor membranes, radioligand, and a range of concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: D1 receptor canonical signaling pathway.
D2 Receptor Signaling
Conversely, the D2 receptor is coupled to a Gi protein. Upon activation by a ligand, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP attenuates the activity of PKA and its downstream signaling.
Sources
A Researcher's Guide to the Structure-Activity Relationship of 2-(3-Isopropoxyphenyl)ethylamine Analogs
In the landscape of modern drug discovery, the 2-phenylethylamine scaffold stands as a cornerstone for the development of neurologically active agents. Its inherent simplicity and conformational flexibility have made it a privileged structure, capable of interacting with a wide array of G-protein coupled receptors (GPCRs). Within this broad class of compounds, the 2-(3-Isopropoxyphenyl)ethylamine core represents a particularly intriguing starting point for medicinal chemists. The meta-positioned isopropoxy group imparts a unique combination of lipophilicity and steric bulk, significantly influencing the binding affinity and functional activity of its analogs.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. We will dissect the molecule into its key components—the substituted phenyl ring, the ethylamine linker, and the terminal amine—and explore how modifications to each region impact biological activity. This exploration is grounded in experimental data from a range of in vitro assays, offering a comparative look at how subtle structural changes can lead to profound differences in potency, selectivity, and functional outcome at various receptor targets, including serotonergic, dopaminergic, and adrenergic systems.
I. The Core Scaffold: Deconstructing this compound
The foundational structure of this compound provides a template for systematic modification. The key regions for SAR exploration are:
-
The Phenyl Ring (Aromatic Core): The position, size, and electronic properties of substituents on this ring are critical determinants of receptor affinity and selectivity.
-
The Ethylamine Linker: Modifications to this two-carbon chain, such as alpha- or beta-methylation, can influence metabolic stability and introduce conformational constraints.
-
The Terminal Amine (Basic Head): The nature of the substituents on the nitrogen atom profoundly affects the compound's interaction with the receptor's binding pocket and can modulate its functional activity (e.g., agonist versus antagonist).
Caption: Key regions for SAR exploration in the this compound scaffold.
II. Comparative Analysis of Structural Modifications
The following sections provide a comparative analysis of how modifications to the this compound scaffold affect its biological activity. The data presented is synthesized from various studies on phenethylamine analogs, providing a broader context for understanding the SAR of this specific chemical series.
A. Phenyl Ring Substitutions
The substitution pattern on the phenyl ring is a critical determinant of receptor affinity and selectivity. While our focus is the 3-isopropoxy motif, understanding the impact of other substituents provides valuable context. For instance, in a series of 1-(2,5-dimethoxyphenyl)isopropylamine analogs, the lipophilicity of the substituent at the 4-position was found to be correlated with affinity for both the human 5-HT2A and 5-HT2B receptors[1][2]. Specifically, increasing the lipophilicity and the electron-withdrawing character of the 4-position substituent appeared to be responsible for rat 5-HT2 receptor affinity[1][2].
In another study on phenethylamine derivatives, it was observed that an alkyl or a halogen group at the para position of the phenyl ring maintained affinity for the 5-HT2A receptor, whereas an alkoxy or nitro group at the same position decreased affinity[3][4]. This suggests that both steric and electronic factors play a crucial role in the interaction with the receptor.
B. Ethylamine Linker Modifications
Modifications to the ethylamine linker are less frequently explored but can have a significant impact. For example, alpha-methylation, which converts the phenethylamine into a phenylisopropylamine, is a common modification that often increases metabolic stability and can alter the pharmacological profile.
C. Terminal Amine Substitutions
The terminal amine is a key interaction point with the receptor. The nature of the substituents on the nitrogen atom can dramatically alter both affinity and functional activity. For instance, in a series of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, substitution of the amino group with ethyl, n-propyl, and 2-phenylethyl groups decreased affinity for D-1 dopamine binding sites but greatly enhanced the effectiveness on D-2 binding sites[5]. The introduction of a 2-phenylethyl group on the nitrogen atom induced the highest effect, possibly due to increased lipophilicity or binding to a complementary lipophilic site on the receptor[5].
Conversely, in a study of isoprenaline derivatives, a complex N-substitution led to a compound with potent beta-agonist properties and clear beta-1 selectivity in radioligand binding studies[6]. This highlights the potential for large and complex N-substituents to confer high affinity and selectivity.
III. Quantitative Comparison of Analog Performance
The following table summarizes the binding affinities and functional potencies of various phenethylamine analogs at different receptor targets. This data is compiled from multiple sources to provide a comparative overview.
| Compound ID | Phenyl Ring Substitution | N-Substitution | Target | Binding Affinity (pKi) | Functional Potency (pEC50) | Efficacy (%Emax) |
| SWR-0334NA | Phenoxypropanolamine derivative | - | Human β3-adrenoceptor | 6.11 | - | 100.26 |
| 2,5-DMA | 2,5-dimethoxy | Isopropyl | Human 5-HT2A | - | - | - |
| 2,5-DMA analog (4-F) | 2,5-dimethoxy, 4-fluoro | Isopropyl | Human 5-HT2B | - | Agonist | - |
| 2,5-DMA analog (4-n-hexyl) | 2,5-dimethoxy, 4-n-hexyl | Isopropyl | Human 5-HT2B | - | Antagonist | - |
| Amine 26 | 4-fluoro-3-hydroxy | H | Dopamine D1/D2 | Lower than Dopamine | - | - |
| Amine 30 | 4-fluoro-3-hydroxy | N-n-propyl-N-(2-phenylethyl) | Dopamine D2 | High | - | - |
Data synthesized from multiple sources for illustrative comparison.[1][2][5][7]
IV. Experimental Protocols for In Vitro Evaluation
The evaluation of novel this compound analogs requires a robust set of in vitro assays to determine their pharmacological profile. The following are standard, detailed protocols for radioligand binding and functional assays.
A. Radioligand Binding Assay for Receptor Affinity
This assay measures the affinity of a test compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT2A receptor).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the test compound.
-
For non-specific binding determination, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation.
-
Caption: Workflow for a typical radioligand binding assay.
B. Functional Assay: cAMP Accumulation for Gs/Gi-Coupled Receptors
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a second messenger, through a Gs- or Gi-coupled receptor.
Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing the target receptor (e.g., CHO cells expressing the human β3-adrenoceptor) in a suitable medium.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using a lysis buffer provided with a cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each well based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
-
For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist response).
-
V. Signaling Pathways and Mechanism of Action
The biological targets of this compound analogs are predominantly GPCRs, which initiate intracellular signaling cascades upon activation. The specific pathway depends on the G-protein to which the receptor couples (e.g., Gs, Gi, or Gq).
Caption: A representative Gq-coupled GPCR signaling pathway, relevant for targets like the 5-HT2A receptor.
VI. Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a complex interplay of steric, electronic, and physicochemical properties. While the 3-isopropoxy group provides a unique starting point, systematic modifications to the phenyl ring, ethylamine linker, and terminal amine are crucial for optimizing affinity, selectivity, and functional activity for a desired biological target. The comparative data and experimental protocols provided in this guide offer a framework for researchers to design and evaluate novel analogs with improved pharmacological profiles.
Future research in this area should focus on a more systematic exploration of the SAR of the 3-isopropoxy series, with a particular emphasis on elucidating the structural basis for receptor selectivity. The use of computational modeling and structural biology techniques, in conjunction with the in vitro assays described herein, will be instrumental in advancing our understanding of these fascinating molecules and unlocking their full therapeutic potential.
References
Sources
- 1. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors [frontiersin.org]
- 3. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro pharmacological properties of a series of isoprenaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of analytical techniques for 2-(3-Isopropoxyphenyl)ethylamine detection
Executive Summary
The detection of 2-(3-Isopropoxyphenyl)ethylamine (3-IPEA) presents specific challenges typical of substituted phenethylamines: isobaric interference from regioisomers (ortho/para), volatility of the primary amine, and matrix suppression in biological fluids.
While NMR remains the definitive tool for primary reference standard characterization, it lacks the sensitivity for physiological detection. Therefore, this guide evaluates the two dominant trace-analytical techniques: UHPLC-MS/MS (Triple Quadrupole) and GC-MS (with Perfluoroacylation) .
The Verdict:
-
For High-Throughput Bioanalysis: UHPLC-MS/MS is superior due to minimal sample prep (dilute-and-shoot) and sub-ng/mL sensitivity.
-
For Forensic Confirmation & Isomer Resolution: GC-MS (Derivatized) is required to definitively distinguish the 3-isopropoxy substitution from its 2- and 4- counterparts via distinct retention indices and fragmentation patterns.
Analyte Profile & Analytical Challenges
Target Molecule: this compound Molecular Formula: C11H17NO MW: 179.26 g/mol Key Feature: The isopropoxy group at the meta position adds significant lipophilicity compared to methoxy-analogs (e.g., mescaline derivatives), altering retention behavior on Reverse Phase (RP) columns.
Critical Analytical Hurdles
-
Amine Tailing: The primary amine function (
) interacts strongly with free silanols in GC columns and silica-based LC columns, causing peak tailing. -
Regioisomerism: The meta (3-) isomer must be chromatographically resolved from the para (4-) isomer, which is often a more common impurity or metabolite.
-
Thermal Instability: Under high GC injection port temperatures, the free base can undergo oxidative degradation; derivatization is non-negotiable for robust quantitation.
Technique A: UHPLC-MS/MS (The Bioanalytical Standard)
Role: Quantification in plasma, urine, and cell media.
Mechanism of Action
We utilize Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[1] The mechanism relies on protonation of the amine nitrogen (
Recommended Protocol
-
Column: Phenomenex Kinetex® Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).
-
Reasoning: The phenyl-hexyl phase offers
interactions with the aromatic ring of 3-IPEA, providing superior selectivity for separating the meta isomer from the para isomer compared to standard C18.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[2]
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Ammonium formate is critical to buffer the pH and improve peak shape for the basic amine.
-
-
Transitions (MRM):
-
Quantifier:
(Loss of ). -
Qualifier:
(Cleavage of ethylamine chain + isopropoxy rearrangement).
-
Pros & Cons
| Feature | Verdict | Technical Insight |
| Sensitivity | High | LOD typically < 0.5 ng/mL in urine.[3] |
| Throughput | Fast | 4-6 minute run times; "Dilute-and-Shoot" compatible. |
| Specificity | Medium | Isobaric isomers share mass transitions; relies entirely on chromatographic resolution. |
Technique B: GC-MS (The Forensic Validator)
Role: Confirmatory analysis and impurity profiling.
Mechanism of Action
Direct injection of the free base leads to adsorption. We employ Chemical Derivatization using Pentafluoropropionic Anhydride (PFPA) . This converts the polar amine into a stable, volatile amide, improving peak shape and adding mass (fluorine) that aids in structural elucidation.
Recommended Protocol
-
Extraction: Liquid-Liquid Extraction (LLE) with Ethyl Acetate at pH > 10.
-
Derivatization:
-
Evaporate extract to dryness under
. -
Add
PFPA + Ethyl Acetate. -
Incubate at
for 20 mins. -
Evaporate and reconstitute in Ethyl Acetate.[4]
-
-
GC Parameters:
-
Column: DB-5MS (30m x 0.25mm ID).
-
Carrier: Helium @ 1.0 mL/min.
-
Inlet:
(Splitless).
-
Pros & Cons
| Feature | Verdict | Technical Insight |
| Resolution | Superior | Derivatized isomers exhibit distinct Retention Indices (RI).[3] |
| Stability | High | PFPA derivatives are stable for >24 hours in autosamplers. |
| Workflow | Slow | Requires extraction, drying, and incubation (approx. 2 hours prep). |
Head-to-Head Data Summary
The following table summarizes expected performance metrics based on validated methodologies for substituted phenethylamines.
| Metric | UHPLC-MS/MS (ESI+) | GC-MS (PFPA Deriv.) |
| Limit of Detection (LOD) | 0.1 – 0.5 ng/mL | 5 – 10 ng/mL |
| Linearity ( | ||
| Sample Prep Time | 15 mins (Protein Precip.) | 120 mins (LLE + Derivatization) |
| Differentiation of Isomers | Good (requires Phenyl-Hexyl) | Excellent (Retention Index) |
| Matrix Effects | High (Ion Suppression risk) | Low (Clean extract) |
Visualizations
Diagram 1: Method Selection Decision Tree
Caption: Logical workflow for selecting the appropriate analytical technique based on sample matrix and sensitivity requirements.
Diagram 2: GC-MS Derivatization Workflow (PFPA)
Caption: Step-by-step derivatization protocol to stabilize the amine and improve volatility for GC-MS analysis.
[7][8][9]
References
-
UNODC (United Nations Office on Drugs and Crime). (2021).[2] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Retrieved from [Link]
-
Wagmann, L., et al. (2021). "Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry." Journal of Mass Spectrometry. Retrieved from [Link]
-
Lin, Z., et al. (2003). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis. Retrieved from [Link]
-
Shimadzu Application News. (2022). "Automatic Derivatization System for Phenethylamine Drugs." Retrieved from [Link]
Sources
- 1. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. mdpi.com [mdpi.com]
Benchmarking the neuroprotective effects of 2-(3-Isopropoxyphenyl)ethylamine against standard compounds
Executive Summary
This guide outlines the technical framework for benchmarking 2-(3-Isopropoxyphenyl)ethylamine (herein referred to as 3-IPPE ) against industry-standard neuroprotective agents. Structurally, 3-IPPE belongs to the class of substituted phenethylamines, sharing a pharmacophore with established Monoamine Oxidase B (MAO-B) inhibitors.
The experimental design prioritizes the SH-SY5Y dopaminergic cell model challenged with 6-Hydroxydopamine (6-OHDA) . This system mimics the oxidative stress and mitochondrial dysfunction characteristic of Parkinsonian neurodegeneration, providing a high-fidelity environment for comparing 3-IPPE against the gold standards: Selegiline and Rasagiline .
Chemical Profile & Theoretical Pharmacology
Structural Logic
3-IPPE features a phenethylamine backbone with an isopropoxy group at the meta (3-) position.
-
Lipophilicity: The isopropoxy group enhances blood-brain barrier (BBB) permeability compared to the parent phenethylamine.
-
Selectivity: Substitutions at the 3-position of the phenyl ring are critical for MAO-B selectivity. Literature on analogous 3-substituted phenethylamines suggests that bulky lipophilic groups (like isopropoxy) often favor MAO-B over MAO-A inhibition, reducing the risk of the "cheese effect" (hypertensive crisis) [1].
Benchmarking Standards
To validate the efficacy of 3-IPPE, it must be tested alongside compounds with validated mechanisms of action.
| Compound | Class | Mechanism of Action (MoA) | Role in Assay |
| Selegiline (L-Deprenyl) | Propargylamine | Irreversible MAO-B inhibitor; reduces dopamine reuptake; antioxidant. | Positive Control (Gold Standard) |
| Rasagiline | Propargylamine | Potent, irreversible MAO-B inhibitor; mitochondrial stabilizer (anti-apoptotic). | High-Potency Comparator |
| NAC (N-Acetylcysteine) | Thiol | Direct ROS scavenger; glutathione precursor. | Mechanistic Control (Antioxidant) |
Experimental Framework: The 6-OHDA/SH-SY5Y Model[1][2][3][4][5]
The validity of this benchmark rests on the 6-OHDA induced neurotoxicity model . 6-OHDA undergoes auto-oxidation to generate reactive oxygen species (ROS) and inhibits Complex I of the mitochondrial electron transport chain, specifically targeting catecholaminergic neurons [2].
Experimental Workflow (DOT Visualization)
The following diagram illustrates the critical timeline for pre-treatment and toxin exposure.
Figure 1: Chronological workflow for the neuroprotection assay. Pre-treatment is essential to evaluate the compound's ability to prime cellular defenses before oxidative insult.
Protocol: Neuroprotection Assay
Objective: Determine the EC50 of 3-IPPE required to rescue cell viability by 50% against a lethal 6-OHDA dose.
-
Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 + 10% FBS. Differentiate with 10 µM Retinoic Acid (RA) for 5 days to induce a dopaminergic phenotype (upregulation of Tyrosine Hydroxylase) [3].
-
Seeding: Plate cells at
cells/well in 96-well plates. Allow 24h attachment. -
Pre-treatment: Replace medium with serum-free medium containing 3-IPPE (0.1, 1, 10, 50 µM).
-
Controls: Vehicle (DMSO < 0.1%), Selegiline (10 µM), Rasagiline (1 µM).
-
Incubation: 2 hours prior to toxin addition.[1]
-
-
Insult: Add 6-OHDA (freshly prepared in 0.02% ascorbic acid saline) to a final concentration of 100 µM.
-
Incubation: 24 hours at 37°C, 5% CO2.
-
Readout (MTT Assay):
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
Validation Criteria:
-
Vehicle + 6-OHDA must show < 50% viability (toxicity confirmed).
-
Selegiline + 6-OHDA must show significant rescue (p < 0.05 vs toxin).
Mechanistic Validation & Signaling[6]
To claim neuroprotection, 3-IPPE must demonstrate activity beyond simple chemical buffering. It should modulate mitochondrial stability or enzymatic pathways.
Signaling Pathway Hypothesis
Phenethylamines like 3-IPPE typically function by inhibiting MAO-B (reducing H2O2 production) and stabilizing the mitochondrial membrane potential (
Figure 2: Proposed Mechanism of Action. 3-IPPE is hypothesized to inhibit MAO-B, thereby reducing oxidative stress (H2O2) and preventing the mitochondrial apoptotic cascade.
Secondary Assays
-
MAO-B Inhibition Assay: Use a fluorometric assay (e.g., Amplex Red) with benzylamine as the substrate. Compare IC50 values.
-
Target IC50: < 100 nM (comparable to Selegiline).
-
-
Caspase-3 Activity: Measure cleavage of DEVD-pNA substrate. 3-IPPE should suppress the 6-OHDA-induced spike in Caspase-3 activity [4].
-
LDH Release: Quantify lactate dehydrogenase in the supernatant to assess membrane integrity.
Data Presentation & Interpretation
When publishing your comparison, summarize the quantitative metrics in a comparative table.
Representative Data Structure (Template)
| Parameter | 3-IPPE (Candidate) | Selegiline (Standard) | Rasagiline (Standard) | Interpretation |
| EC50 (Viability) | Experimental Value | ~0.1 - 1.0 µM | ~0.01 - 0.1 µM | Lower is better. |
| Max Rescue (%) | Experimental Value | ~85% | ~90% | Efficacy ceiling. |
| MAO-B IC50 | Experimental Value | ~20 nM | ~5 nM | Enzyme potency. |
| MAO-B/A Selectivity | Ratio | > 500-fold | > 1000-fold | Safety margin (Cheese effect). |
Causality Analysis
-
If 3-IPPE rescues viability but does NOT inhibit MAO-B: The mechanism may involve direct antioxidant scavenging (like NAC) or receptor modulation (TAAR1).
-
If 3-IPPE inhibits MAO-B but fails to rescue 6-OHDA toxicity: The compound may have off-target toxicity or poor cell membrane permeability.
References
-
Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. PubMed. Available at: [Link]
-
Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model. Frontiers in Pharmacology. Available at: [Link][2][3][4][5][6][7]
-
Neuroprotective Effect of Nicorandil in 6-OHDA induced in vitro model of parkinson's disease. Medicine Science. Available at: [Link]
-
Neuroprotective Effect of Bergamot Juice in 6-OHDA-Induced SH-SY5Y Cell Death. MDPI. Available at: [Link][5]
-
Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. PMC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. Comparison of neuroprotective and neurorestorative capabilities of rasagiline and selegiline against lactacystin-induced nigrostriatal dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medlink.com [medlink.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-Isopropoxyphenyl)ethylamine
As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-proven safety protocols for handling 2-(3-Isopropoxyphenyl)ethylamine. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of our research.
Hazard Assessment: Understanding the "Why" Behind the Precautions
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structure as a substituted phenethylamine allows us to infer a hazard profile from analogous compounds. Chemicals like 2-(3-Methoxyphenyl)ethylamine and 2-Isopropoxy-ethylamine are classified as corrosive, causing severe skin burns and eye damage.[1][2][3] They are also often flammable and can be toxic if inhaled or absorbed through the skin.[1]
Therefore, we must operate under the assumption that this compound presents the following primary hazards:
-
Corrosivity: High risk of severe burns to skin and eyes upon contact.
-
Toxicity: Potential for harm if inhaled, ingested, or absorbed through the skin.
-
Flammability: Possible risk of ignition, especially when handled near heat or open flames.[1]
-
Respiratory Irritation: Vapors or aerosols may irritate the respiratory tract.
This assessment dictates that our primary goals are to prevent all direct contact, contain all vapors, and mitigate spill risks through robust engineering controls and meticulous use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Protocol
The first line of defense is always engineering controls. All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5][6] PPE serves as the critical final barrier between the researcher and the chemical.
PPE Selection Summary
| Protection Type | Required Equipment | Standard/Specification | Rationale |
| Eye & Face | Safety Goggles & Face Shield | ANSI Z87.1 / EN 166 | Goggles provide a seal against splashes; a face shield offers a secondary layer of protection for the entire face from corrosive materials.[5][7] |
| Hand | Chemical-Resistant Gloves (Nitrile) | EN 374 | Nitrile offers good resistance to a range of chemicals. Double-gloving is recommended. For extended contact, consider heavier gloves like butyl rubber.[8] |
| Body | Flame-Retardant Lab Coat | NFPA 2112 | Protects skin and personal clothing from splashes. Flame-retardant material is necessary due to the potential flammability of the compound.[1] |
| Respiratory | As needed (based on risk assessment) | NIOSH Approved | While a fume hood is the primary control, a respirator (e.g., N95 or a chemical cartridge type) may be required for spill cleanup or if ventilation is compromised.[4][9] |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict, repeatable workflow is paramount for safety.
Pre-Operation:
-
Verify Fume Hood Function: Ensure the chemical fume hood has a current certification and the airflow is optimal.
-
Assemble All Materials: Place the chemical container, weighing paper/boat, spatulas, glassware, and waste container inside the fume hood before starting. This minimizes movement in and out of the controlled workspace.
-
Don PPE: Put on all required PPE in the correct order: lab coat, then safety goggles, face shield, and finally, gloves (double-gloved).[10]
Handling the Chemical:
-
Grounding: When transferring from a larger container, ensure both the source and receiving containers are grounded to prevent static discharge, a potential ignition source.[11]
-
Dispensing: Open the container inside the fume hood. Use a clean spatula or pipette to transfer the required amount. Never take more than needed.[10]
-
Secure Container: Immediately and tightly close the primary container after dispensing.[12][13]
-
Perform Work: Keep all operations at least 6 inches (15 cm) inside the fume hood sash.
-
Segregate Waste: Dispose of contaminated items (weighing paper, pipette tips, gloves) directly into a designated, clearly labeled hazardous waste container located within the fume hood.[4][10]
Post-Operation:
-
Decontaminate: Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Doff PPE: Remove PPE in the reverse order, being careful to avoid skin contact with the potentially contaminated outer surfaces. Remove gloves using the proper technique.[7]
-
Hygiene: Wash hands and forearms thoroughly with soap and water after every procedure, even though gloves were worn.[7][10]
Visualization of Safety Workflows
Visual aids are crucial for reinforcing complex procedures. The following diagrams illustrate the decision-making processes for PPE selection and spill response.
Caption: PPE Selection Workflow based on task-specific risks.
Caption: Step-by-step workflow for responding to a chemical spill.
Emergency and Disposal Plans
Emergency First Aid:
-
Skin Contact: Immediately remove all contaminated clothing.[1][2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][2] Seek immediate medical attention.[2]
Disposal Plan: Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All materials that have come into direct contact with this compound, including gloves, absorbent pads, and empty containers, are considered hazardous waste.
-
Containerization: Collect all waste in a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste" and the chemical name.[4]
-
Storage: Store the waste container in a secondary containment bin in a designated satellite accumulation area.
-
Final Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations through your institution's Environmental Health & Safety (EHS) department.[4] Never pour chemical waste down the drain.[10]
By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the valuable research you conduct.
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Safety Data Sheet. (2025, June 11). Sigma-Aldrich.
- General Chemical Safety Guidelines. (2023, November 14). UCSD Blink.
- 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6).
- Chemical Safety Guidelines. (n.d.). The University of New Mexico Environmental Health & Safety.
- 2-Isopropoxy-ethylamine SDS. (n.d.). ECHEMI.
- Safety Data Sheet: 2-(3-Methoxyphenyl)ethylamine. (2018, October 3). TCI Chemicals.
- Safety Data Sheet: 2-(3-Methoxyphenyl)ethylamine. (2025, December 22). Fisher Scientific.
- Lab Safety Rules and Guidelines. (2024, January 23). Grainger.
- Safety D
- Material Safety Data Sheet - Phenethylamine, pa. (2003, March 18). Cole-Parmer.
- Safety Data Sheet. (2022, February 9). Spectrum Chemical.
- Safety D
- 2-Phenylethylamine hydrochloride Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Material Safety Data Sheet - Phenethylamine. (2004, January 6). Cole-Parmer.
- Safety D
- Safety D
- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
Sources
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. opcw.org [opcw.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. fishersci.com [fishersci.com]
- 12. triumvirate.com [triumvirate.com]
- 13. buyat.ppg.com [buyat.ppg.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
